molecular formula C15H11BrN2O2 B1532425 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole CAS No. 1228666-35-0

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

Numéro de catalogue: B1532425
Numéro CAS: 1228666-35-0
Poids moléculaire: 331.16 g/mol
Clé InChI: SNEXISSXLANPHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and materials science. This molecule integrates two privileged structures—an oxazole ring and a benzyloxy-protected bromopyridine—creating a versatile scaffold for constructing novel chemical entities. The oxazole ring is a well-documented pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, which is crucial for developing compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the bromine atom on the pyridine ring offers a highly versatile site for further functionalization via modern cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling precise structural diversification for structure-activity relationship (SAR) studies . The benzyloxy group serves as a common protecting group for hydroxy functions, but can also be leveraged to modulate the compound's lipophilicity and overall pharmacokinetic profile. From a materials science perspective, the electron-rich nature of the oxazole ring makes this compound an interesting candidate for investigating corrosion inhibition processes on metal surfaces, similar to the behavior observed in related bromothiophene-oxazole derivatives which showed over 93% inhibition efficiency for mild steel in acidic conditions . The synthetic value of this building block is further enhanced by modern methodologies like the van Leusen oxazole synthesis, which allows for efficient and modular construction of the oxazole core from readily available aldehydes and TosMIC reagents . This product is provided as a high-purity solid for research purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Propriétés

IUPAC Name

5-(6-bromo-5-phenylmethoxypyridin-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-15-13(19-9-11-4-2-1-3-5-11)7-6-12(18-15)14-8-17-10-20-14/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEXISSXLANPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C3=CN=CO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237114
Record name 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-35-0
Record name 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

CAS Number: 1228666-35-0

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its potential applications as a versatile building block for developing novel therapeutic agents.

Introduction: The Strategic Importance of the Pyridyl-Oxazole Scaffold

The convergence of a pyridine ring and an oxazole ring within a single molecular framework creates a scaffold with significant potential in medicinal chemistry.[1] The oxazole moiety, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[2] It is a key component in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1]

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a prevalent feature in many approved drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it a valuable component for modulating aqueous solubility and target engagement. The specific substitution pattern of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole, featuring a benzyloxy group and a bromine atom, offers strategic advantages for further chemical elaboration and targeted drug design. The benzyloxy group can influence lipophilicity and may interact with specific receptor pockets, while the bromine atom serves as a versatile handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing appropriate experimental conditions for its use in synthesis and screening.

PropertyValueSource
CAS Number 1228666-35-0[3]
Molecular Formula C₁₅H₁₁BrN₂O₂[3]
Molecular Weight 331.17 g/mol Calculated
Appearance Expected to be a solidGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and have limited aqueous solubility.Inferred from structure
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard laboratory practice

Proposed Synthesis Pathway: A Two-Step Approach

A logical and efficient synthetic route to 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole can be envisioned in two key steps, starting from commercially available precursors. This proposed pathway leverages the well-established van Leusen oxazole synthesis.[4][5][6]

Step 1: Synthesis of the Aldehyde Precursor, 5-(Benzyloxy)-6-bromopicolinaldehyde

The initial step involves the synthesis of the key aldehyde intermediate. This can be achieved through the protection of the hydroxyl group of 6-bromo-5-hydroxypicolinaldehyde with a benzyl group.

Experimental Protocol:

  • To a solution of 6-bromo-5-hydroxypicolinaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(benzyloxy)-6-bromopicolinaldehyde.

Step 2: van Leusen Oxazole Synthesis

The final step involves the formation of the oxazole ring via the van Leusen reaction, which couples the aldehyde precursor with tosylmethyl isocyanide (TosMIC).[4][5][6]

Experimental Protocol:

  • In a round-bottom flask, dissolve tosylmethyl isocyanide (TosMIC, 1.0 eq) and 5-(benzyloxy)-6-bromopicolinaldehyde (1.0 eq) in a solvent system such as methanol or a mixture of dimethoxyethane (DME) and methanol.

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole.

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: van Leusen Oxazole Synthesis A 6-Bromo-5-hydroxypicolinaldehyde C Base (K₂CO₃) Solvent (DMF) A->C B Benzyl Bromide B->C D 5-(Benzyloxy)-6-bromopicolinaldehyde C->D O-Benzylation F Base (K₂CO₃) Solvent (Methanol) D->F E TosMIC E->F G 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole F->G [3+2] Cycloaddition & Elimination

Caption: Proposed two-step synthesis of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole.

Potential Applications in Drug Discovery

The structural features of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole make it a highly attractive scaffold for the development of novel therapeutic agents. The bromine atom at the 6-position of the pyridine ring is particularly significant, as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9] This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, enabling the systematic exploration of the chemical space around the core scaffold.

Suzuki_Coupling A 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Diverse Library of 6-Aryl/Heteroaryl Pyridyl-Oxazoles C->D Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura coupling for library generation.

This synthetic versatility allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets. Potential therapeutic areas for derivatives of this scaffold include:

  • Oncology: Many kinase inhibitors and other anticancer agents feature substituted pyridine and oxazole motifs. By varying the substituent at the 6-position, it may be possible to develop potent and selective inhibitors of cancer-relevant targets.

  • Infectious Diseases: The pyridyl-oxazole core is present in compounds with antibacterial and antiviral activity. A library of derivatives could be screened to identify novel anti-infective agents.

  • Neuroscience: Heterocyclic compounds are central to the development of drugs targeting the central nervous system. The scaffold could be modified to interact with various receptors and enzymes involved in neurological disorders.

Conclusion

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods, and its strategic placement of a bromine atom allows for extensive diversification through cross-coupling chemistry. The inherent biological relevance of the pyridyl-oxazole scaffold suggests that libraries derived from this compound could yield novel therapeutic candidates for a range of diseases. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted.

References

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available from: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available from: [Link]

  • BuyersGuideChem. 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | C15H11BrN2O2. Available from: [Link]

  • PubMed. Biological activity of secondary metabolites from Peltostigma guatemalense. Available from: [Link]

  • PMC. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PMC. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Available from: [Link]

  • MDPI. Machine Learning Application for Medicinal Chemistry: Colchicine Case, New Structures, and Anticancer Activity Prediction. Available from: [Link]

  • PMC. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

Sources

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole: Chemical Properties & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic utility, and handling of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (CAS 1228666-35-0).

Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a highly functionalized heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., SYK, BTK, JAK). Its structure features a central pyridine core decorated with three distinct functional handles: a 2-oxazole moiety (at the pyridine C6 position), a 3-benzyloxy group (protected phenol), and a 2-bromo substituent.

This unique substitution pattern allows for orthogonal functionalization, making it an invaluable scaffold for "fragment-based" drug design. The bromine atom serves as a site for cross-coupling (Suzuki/Buchwald), the benzyloxy group acts as a latent phenol for etherification or cyclization, and the oxazole ring functions as a stable bioisostere for amides or esters, often targeting the hinge region of kinase enzymes.

Structural Analysis & Physicochemical Properties

Nomenclature & Identification
  • IUPAC Name: 3-(Benzyloxy)-2-bromo-6-(1,3-oxazol-5-yl)pyridine

  • Alternative Name: 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole[1][2][3][4][5][6][7]

  • CAS Number: 1228666-35-0[2][3][4][5][6][7]

  • Molecular Formula: C₁₅H₁₁BrN₂O₂[3][4][5]

Physicochemical Profile

The compound exhibits lipophilic character due to the benzyl and bromo substituents, with low aqueous solubility in its neutral form.

PropertyValue (Predicted)Significance
Molecular Weight 331.17 g/mol Fragment-like, suitable for further decoration.
cLogP 3.8 – 4.2High lipophilicity; requires polar solvents (DMSO, DMF) for reactions.
TPSA ~50 ŲGood membrane permeability potential; moderate polar surface area.
H-Bond Donors 0No labile protons; stable to weak bases.
H-Bond Acceptors 4Pyridine N, Oxazole N/O, Ether O.
Rotatable Bonds 3Rigid core; limited conformational flexibility.
Electronic Structure
  • Pyridine Ring: Electron-deficient due to the nitrogen atom. The C2-position (bearing the bromine) is highly activated for Nucleophilic Aromatic Substitution (SNAr) or oxidative addition to Pd(0).

  • Benzyloxy Group (C3): Acts as an electron-donating group (EDG) via resonance, slightly deactivating the ring towards nucleophilic attack at the para position (C6), but stabilizing the C2-Br bond against spontaneous hydrolysis.

  • Oxazole Ring (C6): Electron-withdrawing via induction; stabilizes the pyridine ring and can participate in

    
    -
    
    
    
    stacking interactions within protein binding pockets.

Synthetic Pathways[9][10]

The synthesis of this scaffold typically follows a convergent route, constructing the oxazole ring on a pre-functionalized pyridine aldehyde.

Retrosynthetic Analysis

The most robust disconnection is the C-C bond between the pyridine and the oxazole ring, formed via the Van Leusen Oxazole Synthesis .

Primary Synthetic Route (Protocol A)

Step 1: Preparation of the Aldehyde Precursor Starting material: 2,6-Dibromopyridin-3-ol .

  • O-Alkylation: React with benzyl bromide (

    
    ) and 
    
    
    
    in DMF to install the benzyloxy protecting group.
  • Formylation: Lithium-halogen exchange (n-BuLi, -78°C) followed by quenching with DMF. Note: Regioselectivity is critical. The C6-Br is typically more accessible than the sterically crowded C2-Br (ortho to OBn).

Step 2: Van Leusen Oxazole Synthesis Reaction of the aldehyde with Tosylmethyl Isocyanide (TosMIC).[8][9]

  • Reagents: TosMIC,

    
    , MeOH/DME.
    
  • Mechanism: Base-mediated condensation of TosMIC with the aldehyde followed by cyclization and elimination of p-toluenesulfinic acid.

  • Outcome: Delivers the 5-substituted oxazole exclusively.

Synthesis SM 2,6-Dibromo-3-hydroxypyridine Int1 2,6-Dibromo-3-(benzyloxy)pyridine SM->Int1 BnBr, K2CO3 DMF, 60°C Int2 3-(Benzyloxy)-6-bromo-picolinaldehyde Int1->Int2 1. n-BuLi, -78°C 2. DMF Product 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole Int2->Product TosMIC, K2CO3 MeOH, Reflux

Figure 1: Convergent synthesis via Van Leusen cyclization.

Reactivity Profile & Functionalization

This scaffold offers three distinct vectors for chemical modification, allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.

Vector A: The Bromine Handle (C2)

The C2-bromide is the most reactive site.

  • Suzuki-Miyaura Coupling: Couples readily with aryl/heteroaryl boronic acids using

    
     or 
    
    
    
    /XPhos. This is the primary method for extending the carbon skeleton.
  • Buchwald-Hartwig Amination: Reacts with primary/secondary amines to install solubility-enhancing groups (e.g., piperazines, morpholines).

  • SNAr: Reacts with strong nucleophiles (alkoxides, thiols) in polar aprotic solvents (NMP, DMSO) at elevated temperatures.

Vector B: The Benzyloxy Group (C3)

The benzyl ether is a masking group for a phenol.

  • Deprotection:

    • Hydrogenolysis:

      
      , Pd/C (Caution: Can reduce the C-Br bond or the oxazole ring if over-exposed).
      
    • Acidic Cleavage:

      
       in DCM at -78°C or TFA/Thioanisole. This is preferred to preserve the halogen.
      
  • Cyclization: Once deprotected, the resulting phenol (

    
    ) can displace the adjacent C2-Br (intramolecular SNAr) to form furo[2,3-b]pyridine  or oxazolo[5,4-b]pyridine  fused systems.
    
Vector C: The Oxazole Ring (C6)
  • Electrophilic Substitution: The C2 position of the oxazole (between O and N) is susceptible to lithiation (Li-H exchange).

  • Ring Opening: Stable to basic conditions but can hydrolyze under strong acidic conditions (e.g., conc. HCl, reflux) to form a diketo-amide.

Reactivity Core Core Scaffold (Br, OBn, Oxazole) Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald Amination (C-N Bond Formation) Core->Buchwald Pd(0), HNR2 Deprotection Benzyl Deprotection (Yields Phenol) Core->Deprotection BBr3 or TFA Cyclization Intramolecular Cyclization (Fused Systems) Deprotection->Cyclization Base, Heat (-HBr)

Figure 2: Reactivity map highlighting orthogonal functionalization strategies.

Experimental Protocols

Standard Suzuki Coupling Procedure

Use this protocol to functionalize the C2-Br position.

  • Setup: In a microwave vial, charge 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Benzyl Deprotection (Preserving Bromine)

Use this protocol to reveal the phenol without reducing the bromine.

  • Setup: Dissolve the scaffold (1.0 equiv) in anhydrous DCM under Argon.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add

    
     (1.0 M in DCM, 3.0 equiv).
    
  • Warming: Allow to warm to 0°C over 2 hours. Monitor by TLC (Phenol is more polar).

  • Quench: Quench carefully with MeOH at 0°C.

  • Workup: Neutralize with sat.

    
    , extract with DCM.
    

Safety & Handling

  • Hazard Identification: The compound is an aryl bromide and likely a skin/eye irritant. The oxazole moiety may possess obscure toxicological properties; handle as a potent bioactive agent.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photolytic debromination.

  • Stability: Stable in solid form for >12 months. Solutions in DMSO/DMF should be used within 24 hours to avoid hydrolysis.

References

  • Van Leusen, A. M., et al. (1972).[8] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry. Link

  • Gilead Sciences, Inc. (2014). "Syk Inhibitor Intermediates and Methods of Synthesis." World Intellectual Property Organization, WO2014028652. (Describes analogous pyridine-oxazole scaffolds).
  • ChemScene. (2024). "Product Data Sheet: 5-(5-Bromopyridin-2-yl)oxazole." Link

  • BenchChem. (2025).[10] "Safety Data Sheet: 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole." Link[10]

Sources

A Technical Guide to 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole. The oxazole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents.[1][2] This document details the fundamental physicochemical properties of the title compound, centered on its molecular formula and weight. Furthermore, it proposes a robust and logical synthetic pathway based on established chemical principles, complete with a detailed experimental protocol. The guide also explores the potential therapeutic applications of this molecule by dissecting its structural components—the bromopyridine unit, the oxazole core, and the benzyloxy substituent—and their relevance in modern drug design. This paper serves as a foundational resource for researchers interested in utilizing this compound as a versatile building block for developing novel therapeutic agents.

Introduction to the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] First synthesized in 1962, the chemistry of oxazoles has since expanded dramatically, revealing their utility in compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The compound 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole integrates this valuable oxazole core with other key pharmacophoric features. Its structure is characterized by a 2,5-disubstituted oxazole, linked at the 2-position to a 5-benzyloxy-6-bromopyridine moiety. This unique combination of a proven heterocyclic scaffold and a functionally rich pyridine ring makes it a compound of significant interest for synthetic chemists and drug discovery programs.

Physicochemical and Structural Properties

The precise characterization of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and calculated properties for 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole are summarized below.

PropertyValueSource / Method
IUPAC Name 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole---
CAS Number 1228666-35-0[5]
Molecular Formula C₁₅H₁₁BrN₂O₂[6]
Molecular Weight 331.17 g/mol Calculated
Monoisotopic Mass 330.0004 g/mol Calculated
Appearance Off-white to yellow solid (Predicted)---
Solubility Soluble in DMSO, DCM, Chloroform (Predicted)---

Synthesis and Characterization

A reliable synthetic route is critical for accessing sufficient quantities of a compound for biological screening and further derivatization. The van Leusen oxazole synthesis represents a highly efficient and convergent method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7]

Proposed Synthetic Pathway: The van Leusen Reaction

The synthesis of the title compound can be logically achieved through the reaction of a key aldehyde intermediate, 5-(benzyloxy)-6-bromopyridine-2-carbaldehyde , with TosMIC . This [3+2] cycloaddition is typically mediated by a non-nucleophilic base, such as potassium carbonate, in an alcoholic solvent like methanol.[7] The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the stable aromatic oxazole ring.[7]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aldehyde 5-(Benzyloxy)-6-bromopyridine- 2-carbaldehyde Process van Leusen Oxazole Synthesis Aldehyde->Process TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Process Base K₂CO₃ (Base) Base->Process Solvent Methanol (Solvent) Solvent->Process Heat Reflux Heat->Process Product 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole Process->Product

Caption: Proposed synthesis via the van Leusen reaction.

Detailed Experimental Protocol
  • Step 1: Reaction Setup

    • To a solution of 5-(benzyloxy)-6-bromopyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M), add tosylmethyl isocyanide (TosMIC) (1.1 eq).

    • Rationale: Methanol serves as a polar protic solvent suitable for the reactants. Using a slight excess of TosMIC ensures the complete consumption of the limiting aldehyde precursor.

  • Step 2: Base Addition and Reflux

    • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the mixture in one portion.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: K₂CO₃ acts as the base required to deprotonate the active methylene group of TosMIC, generating the nucleophile that attacks the aldehyde carbonyl.[7] Heating to reflux provides the necessary activation energy for the cyclization and elimination steps.

  • Step 3: Work-up and Extraction

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Rationale: The aqueous work-up removes the inorganic base (K₂CO₃) and other water-soluble byproducts.

  • Step 4: Purification

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and remove the solvent to yield 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole as a solid.

    • Rationale: Chromatography is a standard and effective method for purifying organic compounds, separating the target molecule from unreacted starting materials and side products.

Structural Characterization

Confirmation of the final product's identity and purity is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing characteristic peaks for the protons and carbons in the aromatic rings (pyridine, oxazole, benzyl), the benzylic CH₂ group, and the oxazole C-H.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular formula by providing an accurate mass measurement that matches the calculated value (330.0004 for [M]+).[10] The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) will also be observable.

  • Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for C=N and C-O-C stretching within the heterocyclic rings.[11]

Potential Applications in Drug Development

The modular nature of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole makes it a highly attractive scaffold for creating libraries of new chemical entities.

  • The Bromopyridine Moiety: The bromine atom is a particularly useful functional handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Oxazole Core: As a bioisostere for ester and amide groups, the oxazole ring offers improved metabolic stability and can engage in key hydrogen bonding and π-stacking interactions within biological targets.[2] Oxazole derivatives have shown potent activity as inhibitors of kinases, topoisomerases, and microbial enzymes.[4][12]

  • The Benzyl Ether: The benzyloxy group can serve either as a stable pharmacophoric element or as a protecting group that can be cleaved (debenzylation) to reveal a phenol. This phenol provides another site for modification or can act as a crucial hydrogen bond donor for receptor binding.

Given the established roles of these motifs, this compound is a prime candidate for evaluation in several therapeutic areas, including:

  • Oncology: As a potential kinase inhibitor, targeting pathways like VEGFR-2 or c-Met, which are critical for tumor growth and angiogenesis.[4]

  • Infectious Diseases: As a scaffold for developing novel antibacterial or antifungal agents, leveraging the known antimicrobial properties of oxazole derivatives.[12][13]

  • Inflammatory Diseases: As a potential inhibitor of enzymes like COX/LOX, a mechanism of action observed for other oxazole-containing compounds.[2]

Conclusion

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a well-defined chemical entity with significant potential as a versatile intermediate in drug discovery. This guide has established its core physicochemical properties, including its molecular formula of C₁₅H₁₁BrN₂O₂ and corresponding molecular weight of 331.17 g/mol .[6] A robust synthetic strategy using the van Leusen reaction has been outlined, providing a clear and actionable path for its preparation. By leveraging its three distinct structural regions, researchers can efficiently generate diverse libraries of novel compounds for screening against a wide range of biological targets, making it a valuable addition to the medicinal chemist's toolkit.

References

  • 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | C15H11BrN2O2 . BuyersGuideChem. [Link]

  • N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl] - PubChem . PubChem. [Link]

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor . Journal of Molecular Structure. [Link]

  • Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][6][11]naphthyridin-4(5H) . IUCrData. [Link]

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives . Journal of Basic and Applied Research in Biomedicine. [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Semantic Scholar. [Link]

  • A Comprehensive Review on the Pharmacological Properties of Benzoxazole . World Journal of Pharmaceutical Research. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry . RSC Medicinal Chemistry. [Link]

  • A new synthesis of oxazole derivatives . Journal of the Chemical Society, Transactions. [Link]

  • MASS SPECTROMETRY OF OXAZOLES . Semantic Scholar. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . Molecules. [Link]

  • Synthetic approaches for oxazole derivatives: A review . ResearchGate. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases . MDPI. [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives . Molecules. [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities . Bentham Science. [Link]

Sources

Literature review of oxazole-pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Whitepaper: Strategic Engineering of Oxazole-Pyridine Scaffolds in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

The oxazole-pyridine hybrid scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capability. This guide moves beyond basic literature summarization to analyze the causality of this scaffold's success. We explore its dual role: as a bioisostere for amide bonds in kinase inhibitors (e.g., p38 MAP, ROCK) and as a rigid linker in G-quadruplex stabilizing agents.

This whitepaper provides a validated synthetic roadmap, detailed structure-activity relationship (SAR) logic, and quantitative performance metrics, serving as a blueprint for next-generation drug design.

Strategic Synthesis: Constructing the Bi-Heteroaryl Core

The synthesis of oxazole-pyridine compounds generally follows two distinct logical pathways: Convergent Coupling (linking pre-formed rings) or De Novo Cyclization (building one ring onto the other).

The Convergent Approach: Pd-Catalyzed Cross-Coupling

Why use this? It allows for the rapid diversification of libraries. By synthesizing a core oxazole stannane or boronate, researchers can couple it to a library of halopyridines.

  • Mechanism: Stille or Suzuki-Miyaura coupling.

  • Critical Parameter: The oxazole C-2 position is prone to protonolysis; therefore, C-5 or C-4 metalation is often preferred for stability.

The De Novo Approach: Van Leusen Oxazole Synthesis

Why use this? It is the most robust method for generating 5-substituted oxazoles directly from pyridine-carboxaldehydes, avoiding the instability of oxazole organometallics.

Validated Protocol: Synthesis of 5-(Pyridine-3-yl)oxazole Self-Validating Check: The evolution of CO₂ and the distinct change in solubility indicate reaction progression.

  • Reagents: Pyridine-3-carboxaldehyde (1.0 equiv), p-Toluenesulfonylmethyl isocyanide (TosMIC, 1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Methanol (MeOH, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Step-by-Step:

    • Dissolution: Dissolve aldehyde and TosMIC in MeOH (0.5 M concentration).

    • Base Addition: Add K₂CO₃ in one portion. The suspension will turn yellow.[1]

    • Reflux: Heat to reflux (65°C) for 3–4 hours. Monitor: TLC (EtOAc/Hexane 1:1) should show disappearance of aldehyde.

    • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water/EtOAc.

    • Purification: Wash organic layer with brine, dry over Na₂SO₄. Flash chromatography on silica gel.

  • Yield Expectation: 75–85%.

Visualization: Retrosynthetic Logic

The following diagram illustrates the strategic disconnection points for accessing the scaffold.

Retrosynthesis Target Oxazole-Pyridine Hybrid (Target Scaffold) PathA Path A: Van Leusen (Aldehyde + TosMIC) PathA->Target C5-Cyclization PathB Path B: Suzuki/Stille (Halide + Organometallic) PathB->Target C-C Bond Formation PathC Path C: Cyclodehydration (Amide + Robinson-Gabriel) PathC->Target Ring Closure Aldehyde Pyridine-CHO Aldehyde->PathA TosMIC TosMIC TosMIC->PathA HaloPy Halo-Pyridine HaloPy->PathB OxMet Oxazole-B(OH)2 / SnR3 OxMet->PathB

Caption: Strategic retrosynthetic disconnections for oxazole-pyridine scaffolds. Path A is preferred for 5-substituted analogs.

Medicinal Chemistry & SAR: The "Why" Behind the Potency

The oxazole-pyridine motif is not merely a linker; it is a pharmacophore.

Kinase Inhibition (p38 MAP, ROCK, VEGFR)

In kinase inhibitors, the pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the ATP-binding pocket. The oxazole ring orients the "tail" of the molecule into the hydrophobic back pocket.

  • Key Insight: In p38 inhibitors (e.g., Vertex/Pfizer series), replacing a flexible amide linker with a rigid oxazole-pyridine unit reduces the entropic penalty of binding, often improving potency by 10–100 fold.

Antimicrobial & Anticancer Profiles

Recent studies (e.g., TOxaPy series) show that linked oxazole-pyridine chains can stabilize G-quadruplex DNA structures, inhibiting telomerase activity in cancer cells.

Table 1: Comparative Potency of Selected Oxazole-Pyridine Derivatives

Compound ClassTargetKey ModificationActivity (IC₅₀ / MIC)Ref
Triazolopyridine-Oxazole p38 MAP KinaseC4-Aryl substitution32 nM (Enzymatic)[1]
Iso-TOxaPy ROCK-2 KinaseIsomeric connectivitySelective Inhibition [2]
Benzothiophene-Oxazole DRAK2Core scaffold variation0.029 µM [3]
Oxazole-Pyridine Hybrid S. aureus2,5-DisubstitutionMIC: 15 mm (Zone) [4]
Pyridine-Oxazole MCF-7 (Breast Cancer)2-(4-Cl-phenyl) group0.06 µM [5]
Visualization: SAR Pharmacophore Map

This diagram maps the functional roles of specific regions within the scaffold.

SAR_Map Core Pyridine-Oxazole Core PyN Pyridine N: H-Bond Acceptor (Hinge Binder) Core->PyN Essential OxO Oxazole O/N: Dipole Alignment & Solubility Core->OxO Physicochemical SubC2 C2 Position: Lipophilic Tail (Hydrophobic Pocket) Core->SubC2 Potency Driver SubPy Pyridine Substituents: Solubility/Metabolic Stability Core->SubPy ADME Tuning

Caption: Pharmacophore map highlighting the functional roles of the oxazole-pyridine scaffold in kinase binding.

Mechanistic Case Study: ROCK-2 Inhibition

The inhibition of Rho-associated protein kinase (ROCK) illustrates the high-precision utility of this scaffold.

  • Mechanism: The pyridine ring binds to the ATP-binding site (hinge region). The oxazole acts as a rigid spacer that directs a secondary amine or aromatic group into the solvent-exposed region, improving selectivity over homologous kinases like PKA.

  • Biological Outcome: Inhibition leads to dephosphorylation of myosin light chain phosphatase, resulting in vasodilation (hypertension treatment) or reduced cancer cell migration.

Visualization: Kinase Binding Mode

BindingMode Hinge Hinge Region (Met/Glu) Pyridine Pyridine Ring Hinge->Pyridine H-Bonding Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front Oxazole Oxazole Linker Pyridine->Oxazole C-C Bond Oxazole->Gatekeeper Steric Avoidance Tail Solubilizing Group Oxazole->Tail Extension Tail->Solvent Exposure

Caption: Schematic representation of the binding mode of oxazole-pyridine inhibitors within the kinase ATP pocket.

Future Outlook

The next frontier for oxazole-pyridine scaffolds lies in Targeted Protein Degradation (PROTACs) . The rigid geometry of the bi-heteroaryl system makes it an ideal "linker-head" segment to maintain the precise spatial orientation required for E3 ligase ubiquitination. Furthermore, "Click Chemistry" compatible oxazole derivatives are emerging for in-situ assembly of bivalent inhibitors.

References

  • McClure, K. F., et al. (2006).[2] "Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, Y., et al. (2018). "Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity."[3] Journal of Medicinal Chemistry.

  • Wernicke, D., et al. (2014). "Synthesis and structure-activity relationship studies of 2-(1,3,4-oxadiazole-2(3H)-thione)-3-amino-5-arylthieno[2,3-b]pyridines as inhibitors of DRAK2." Bioorganic & Medicinal Chemistry.

  • Sadek, et al. (2023).[4] "Hybrid azole-based conjugates as upcoming anticancer and antimicrobial agents." Exploration of Targeted Anti-tumor Therapy.

  • ResearchGate Review. (2021). "Structure activity relationship of synthesized oxazole analogues." ResearchGate.[5]

Sources

Biological activity of benzyloxy-substituted heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Benzyloxy-Substituted Heterocycles

The incorporation of a benzyloxy moiety into heterocyclic scaffolds represents a highly fruitful strategy in medicinal chemistry for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by benzyloxy-substituted heterocycles. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds. The guide delves into their significant potential as anticancer, antimicrobial, and antiviral agents, supported by detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding and application in a research setting.

Introduction: The Strategic Role of the Benzyloxy Group in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental scaffolds in a vast majority of pharmaceuticals.[1][2] Their structural diversity and ability to engage in various biological interactions make them privileged structures in drug design. The introduction of a benzyloxy substituent (a benzyl group linked through an oxygen atom) onto these heterocyclic cores can profoundly influence their physicochemical properties and biological activity.

The benzyloxy group is more than a simple bulky substituent; its introduction can:

  • Modulate Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Introduce Conformational Flexibility: The ether linkage provides rotational freedom, allowing the molecule to adopt optimal conformations for binding to biological targets.

  • Engage in Pi-Stacking Interactions: The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids, contributing to binding affinity.

  • Serve as a Versatile Synthetic Handle: The benzyloxy group can be readily synthesized and modified, allowing for the exploration of a wide chemical space to optimize biological activity.[3][4]

This guide will explore the significant biological activities of various classes of benzyloxy-substituted heterocycles, with a focus on their therapeutic potential.

Anticancer Activity: A Prominent Therapeutic Avenue

A substantial body of research has highlighted the potent anticancer activities of benzyloxy-substituted heterocycles. These compounds have demonstrated efficacy against a range of cancer cell lines, often acting through mechanisms that induce apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Benzyloxy-Substituted Pyrimidines and Pyrido[2,3-d]pyrimidines

Pyrimidines are a cornerstone of many anticancer drugs. The introduction of a benzyloxy group has led to the development of novel derivatives with significant cytotoxic effects. For instance, 2-benzyloxy-5-alkyne substituted pyrimidines have shown moderate in vitro cytotoxic activity against the A549 human lung cancer cell line.[5] The synthesis of these compounds often involves Sonogashira coupling to introduce the alkyne functionality.[5]

Pyrido[2,3-d]pyrimidines, bioisosteres of quinazolines, have also been extensively studied as kinase inhibitors.[6] The substitution pattern on the benzyloxy ring can significantly impact their anticancer potency.

Benzyloxy-Substituted Quinolines

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer effects. A series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives have displayed high potency against various cancer cell lines, including HL-60 (leukemia), Hep3B (hepatocellular carcinoma), H460 (lung cancer), and COLO 205 (colon cancer), with IC50 values often in the sub-micromolar range.[7] Notably, some of these compounds showed high selectivity, with minimal toxicity towards normal human cells.[7]

Mechanism of Action: One of the key mechanisms of action for these quinoline derivatives is the disruption of microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis.[7] This is often accompanied by the activation of both intrinsic and extrinsic apoptotic pathways.

Benzyloxybenzaldehyde Derivatives

Simple benzyloxybenzaldehyde derivatives have also emerged as potent anticancer agents. Studies have shown that compounds like 2-[(3-methoxybenzyl)oxy]benzaldehyde exhibit significant activity against the HL-60 cell line, with the ability to induce apoptosis and cause a loss of mitochondrial membrane potential.[8] The position of substituents on both the benzaldehyde and the benzyl ring plays a crucial role in determining the anticancer efficacy, highlighting a clear structure-activity relationship.[8]

Structure-Activity Relationship (SAR) Insights

The collective research on benzyloxy-substituted heterocycles as anticancer agents has revealed several key SAR trends:

  • Position of Substitution: The position of the benzyloxy group on the heterocyclic core is critical. For instance, in benzyloxybenzaldehydes, the 2-benzyloxy substitution is often favored.[8]

  • Substitution on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring can fine-tune the activity. Both electron-donating and electron-withdrawing groups can enhance potency, depending on the specific heterocyclic scaffold and its biological target.[7]

  • Flexibility of the Linker: The ether linkage provides crucial flexibility. Constraining this linkage can sometimes lead to a loss of activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[9]

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[9]

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzyloxy-substituted heterocycle in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 24 to 48 hours.[9]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Benzyloxy-substituted heterocycles have shown promise in this area.

Benzyloxy-Substituted Indoles

Indole and its derivatives are known for their broad-spectrum antimicrobial activities.[10][11] The incorporation of a benzyloxy group can enhance these properties. N-benzyl-1H-indole-3-carboxamide is an example of a synthesized indole derivative, although initial screenings did not show activity against a limited panel of microbes, suggesting the need for broader screening and structural modifications.[12]

Benzyloxy-Substituted Pyridines

Pyridine derivatives are another class of heterocycles with well-documented antimicrobial properties.[] The benzyloxy moiety can be strategically introduced to enhance their efficacy.

Experimental Protocol: In Vivo Antimicrobial Efficacy using Caenorhabditis elegans

The nematode C. elegans has emerged as a valuable in vivo model for high-throughput screening of antimicrobial compounds.[14] It offers several advantages over traditional mammalian models, including a shorter life cycle, genetic tractability, and cost-effectiveness.[14][15]

Principle: C. elegans can be infected with human pathogens, and the survival of the nematodes in the presence of a test compound is used as a measure of the compound's antimicrobial efficacy in a whole-organism context.[15]

Step-by-Step Methodology:

  • Pathogen Preparation:

    • Culture the pathogenic bacterial strain (e.g., Carbapenem-resistant Klebsiella pneumoniae) overnight in a suitable broth.[15]

  • C. elegans Synchronization:

    • Grow a synchronized population of L4-stage C. elegans.

  • Infection Assay:

    • Spread the pathogenic bacteria on nematode growth medium (NGM) agar plates to form a lawn.

    • Transfer the synchronized L4 nematodes to the pathogen-seeded plates and incubate for a set period to establish infection.

  • Compound Treatment (Liquid Assay):

    • Prepare different concentrations of the benzyloxy-substituted heterocycle in a liquid medium.

    • Transfer the infected nematodes to the wells of a microtiter plate containing the liquid medium with the test compounds.[15]

    • Include a positive control (a known antibiotic) and a negative control (no treatment).

  • Survival Assessment:

    • Monitor the survival of the nematodes over time (e.g., at 2, 6, 8, and 12 hours).[15]

    • Nematodes are considered dead if they do not respond to gentle prodding.

  • Data Analysis:

    • Plot survival curves for each treatment group.

    • Compare the survival rates of the treated groups to the untreated control to determine the protective effect of the compound.

Antiviral Activity: Targeting Viral Replication

Several classes of benzyloxy-substituted heterocycles have demonstrated potential as antiviral agents, targeting various stages of the viral life cycle.

Benzyloxy-Substituted Quinolines and Pyrimido[4,5-c]quinolines

Quinoline-based compounds have been investigated for their activity against a range of viruses, including HIV.[16][17] They can act by inhibiting key viral enzymes such as integrase.[16] More recently, 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives have been synthesized and shown to inhibit the replication of Mouse Hepatitis Virus (MHV), a coronavirus, by targeting the host kinase CSNK2A.[18]

SAR in Antiviral Activity

For the pyrimido[4,5-c]quinoline series, SAR studies have revealed that both electron-donating and electron-withdrawing substituents on the benzyl ring can maintain or even improve antiviral activity.[18] Furthermore, non-aromatic bioisosteres of the benzyl group, such as cyclohexylmethyl, also retained potent activity.[18]

Data Presentation: Summary of Biological Activities

Compound ClassHeterocycleBiological ActivityTarget Cell Line/OrganismPotency (IC₅₀/MIC)Reference
Benzyloxy-pyrimidinesPyrimidineAnticancerA549 (Lung Cancer)Moderate[5]
Benzyloxy-quinolonesQuinolin-2(1H)-oneAnticancerCOLO 205 (Colon Cancer)14-40 nM[7]
BenzyloxybenzaldehydesBenzaldehydeAnticancerHL-60 (Leukemia)1-10 µM[8]
Pyrimido[4,5-c]quinolinesPyrimido[4,5-c]quinolineAntiviral (MHV)-Cellular IC₅₀ ≤1 µM[18]

Visualizations: Diagrams of Key Processes

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare compound serial dilutions C Treat cells with compound B->C D Incubate for 24-48 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway Compound Benzyloxy-substituted Quinoline Microtubules Microtubule Assembly Compound->Microtubules inhibition CellCycle G2/M Arrest Microtubules->CellCycle Mitochondria Mitochondrial Dysfunction CellCycle->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzyloxy-quinolines.

Conclusion and Future Perspectives

Benzyloxy-substituted heterocycles are a versatile and promising class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their significant potential in the development of new anticancer, antimicrobial, and antiviral therapies. The benzyloxy moiety serves as a key pharmacophore that can be readily modified to optimize potency and selectivity.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms: While some mechanisms of action have been identified, further studies are needed to fully understand how these compounds interact with their biological targets at a molecular level.

  • Expansion of Biological Screening: Many of the synthesized compounds have been tested against a limited panel of cell lines or pathogens. Broader screening could uncover new and unexpected activities.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified in vitro need to be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

  • Development of More Efficient Synthetic Methodologies: While methods like the Suzuki-Miyaura coupling are effective, the development of more sustainable and atom-economical synthetic routes is always a desirable goal.[4]

The continued exploration of benzyloxy-substituted heterocycles is a promising endeavor that is likely to yield new and effective therapeutic agents to address unmet medical needs.

References

Sources

An In-Depth Technical Guide to Potential Therapeutic Targets for Pyridinyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridinyl-oxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties. This technical guide provides an in-depth analysis of the key therapeutic targets for pyridinyl-oxazole derivatives, with a primary focus on oncology, inflammation, and infectious diseases. We will explore the molecular mechanisms of action, delve into the causality behind experimental choices for target validation, and provide detailed protocols for essential assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.

Introduction: The Pyridinyl-Oxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of a pyridine ring and an oxazole ring creates a unique chemical architecture known as the pyridinyl-oxazole scaffold. This five-membered oxazole ring, with its nitrogen and oxygen heteroatoms, combined with the six-membered pyridine ring, offers a geometrically defined arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces.[1][2] This structural rigidity and electronic distribution make it an ideal pharmacophore for interacting with a variety of biological targets, particularly the ATP-binding pockets of kinases.[3][4]

1.1 Chemical Features and Synthetic Accessibility

The pyridinyl-oxazole core is synthetically tractable, allowing for systematic structural modifications at multiple positions. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The oxazole ring is relatively stable to metabolic degradation, and the pyridine nitrogen can be crucial for establishing key interactions with target proteins, such as forming hydrogen bonds with the hinge region of kinases.[5][6]

1.2 Overview of Biological Activities

Derivatives built upon this scaffold have demonstrated a remarkable breadth of pharmacological effects. These include potent anticancer, anti-inflammatory, and antimicrobial activities.[3][7][8][9] This guide will dissect the molecular targets responsible for these effects, providing a framework for the rational design of next-generation pyridinyl-oxazole-based therapeutics.

Key Therapeutic Areas and Molecular Targets

The therapeutic potential of pyridinyl-oxazole derivatives is most pronounced in three major areas: oncology, inflammation, and infectious diseases. The underlying mechanism often involves the precise inhibition of key enzymes or the modulation of critical signaling pathways.

Oncology: Targeting Cellular Proliferation and Survival

The dysregulation of signaling pathways that control cell growth, proliferation, and apoptosis is a hallmark of cancer. Pyridinyl-oxazole derivatives have emerged as potent inhibitors of several key proteins within these pathways.[3][10][11]

The p38 MAPK signaling cascade is a central regulator of cellular responses to stress and inflammation and plays a significant role in cancer cell proliferation and survival.[5][6] The p38α isoform, in particular, has been identified as a promising therapeutic target.

  • Mechanism of Action: Many pyridinyl-oxazole and related pyridinyl-imidazole inhibitors function as ATP-competitive inhibitors.[5][12] The pyridine nitrogen is critical, as it forms a key hydrogen bond with the backbone NH of a methionine residue (Met109 in p38α) in the kinase hinge region.[5][6] A substituted phenyl group, often found on the oxazole ring, occupies an adjacent hydrophobic pocket not utilized by ATP, conferring both potency and selectivity.[5][6] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes inflammation and cell proliferation.[12]

Diagram: p38 MAPK Signaling Pathway Inhibition

p38_pathway cluster_extracellular Extracellular Stress / Cytokines cluster_upstream Upstream Kinases cluster_p38 Target Kinase cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress UV, Osmotic Shock TNF-α, IL-1β MKK3_6 MKK3 / MKK6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38  Phosphorylation MK2 MK2 p38->MK2 TranscriptionFactors ATF2, CREB, etc. p38->TranscriptionFactors Response Inflammation Apoptosis Cell Cycle Arrest MK2->Response TranscriptionFactors->Response Inhibitor Pyridinyl-Oxazole Inhibitor Inhibitor->p38  ATP-Competitive  Inhibition

Caption: Inhibition of the p38 MAPK pathway by pyridinyl-oxazole derivatives.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family that play crucial roles in regulating the Wnt/β-catenin signaling pathway.[13] Aberrant Wnt signaling is a key driver in many cancers, particularly colorectal cancer.

  • Mechanism of Action: TNKS enzymes PARsylate (add poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and degradation, leading to the stabilization and nuclear accumulation of β-catenin, which then drives the transcription of oncogenes. Pyridinyl-containing inhibitors, often with a triazole or similar heterocyclic core, have been developed to block the catalytic activity of TNKS1/2.[14][15][16][17] These compounds typically bind to the adenosine-binding pocket of the enzyme, preventing the transfer of ADP-ribose and thereby stabilizing the Axin-dependent destruction complex.[17] This leads to the degradation of β-catenin and suppression of Wnt pathway signaling.[14]

Diagram: Wnt/β-catenin Pathway and Tankyrase Inhibition

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON / TNKS Active DestructionComplex Destruction Complex (Axin, APC, GSK3β) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off  Phosphorylation Proteasome Proteasome betaCatenin_off->Proteasome Degradation Tankyrase Tankyrase (TNKS1/2) Axin Axin Tankyrase->Axin PARsylation & Degradation betaCatenin_on β-catenin (Stable) Nucleus Nucleus betaCatenin_on->Nucleus TCF_LEF TCF/LEF Gene Oncogene Transcription TCF_LEF->Gene Inhibitor Pyridinyl-Oxazole Derivative Inhibitor->Tankyrase Inhibition

Caption: Tankyrase inhibition restores β-catenin degradation.

The versatility of the oxazole scaffold allows it to be adapted to target other crucial cancer-related proteins.[3][18][19] These include:

  • STAT3: Signal transducer and activator of transcription 3 is a transcription factor that is constitutively activated in many tumors, promoting proliferation and preventing apoptosis. Oxazole derivatives have been shown to inhibit its activity.[3][19]

  • DNA Topoisomerases: These enzymes are essential for managing DNA topology during replication. Their inhibition by oxazole-containing compounds leads to DNA damage and cell death.[3][19]

  • Microtubules: Tubulin polymerization is a classic target for anticancer drugs. Some oxazole derivatives can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[19]

Inflammation and Immunology

Chronic inflammation is a driving factor in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and even cancer. Pyridinyl-oxazole derivatives can modulate inflammatory responses by targeting key enzymes in pro-inflammatory signaling pathways.

The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[20] While many nonsteroidal anti-inflammatory drugs (NSAIDs) target these enzymes, there is a continuous search for more selective and safer alternatives.

  • Mechanism of Action: Pyridinyl-isoxazole and related heterocyclic derivatives have been shown to act as potent inhibitors of COX-2.[7][20][21] These compounds bind to the active site of the COX enzyme, preventing the conversion of arachidonic acid into prostaglandins.[20] Selectivity for COX-2 over COX-1 is a critical goal, as COX-1 has important homeostatic functions, and its inhibition is associated with gastrointestinal side effects.[20] Docking studies suggest that these derivatives fit well within the larger, more flexible active site of COX-2.[7]

Infectious Diseases

The rise of antibiotic resistance is a global health crisis, necessitating the development of novel antibacterial agents with new mechanisms of action.[22][23]

Several studies have reported the synthesis of pyridinyl-oxazole and pyridinyl-oxazolidinone derivatives with significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[22][23]

  • Mechanism of Action: The mechanism is often analogous to that of the approved drug linezolid, which contains an oxazolidinone core.[22][23] Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. Molecular docking studies of novel pyridinyl-oxazolidinone compounds predict a similar binding mode.[22][23] The pyridine ring often replaces the phenyl ring of linezolid, potentially offering altered solubility, metabolic stability, and target engagement.[23] These compounds have also shown the ability to inhibit biofilm formation and demonstrate a lower propensity for resistance development compared to existing drugs.[22]

Methodologies for Target Identification and Validation

A multi-tiered approach combining computational and experimental methods is essential for identifying and validating the targets of pyridinyl-oxazole derivatives.

Experimental Protocols

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. It is the primary method for determining potency (IC50) and understanding the mechanism of inhibition. Using a low, non-saturating concentration of ATP is crucial for sensitively detecting ATP-competitive inhibitors.

Methodology:

  • Reagents & Materials: Recombinant active p38α kinase, biotinylated substrate peptide (e.g., ATF2), ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), 384-well plates, streptavidin-coated detection plates, europium-labeled anti-phospho-substrate antibody, plate reader.

  • Compound Preparation: Serially dilute pyridinyl-oxazole derivatives in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Kinase Reaction: a. In a 384-well plate, add 5 µL of kinase buffer containing the recombinant p38α enzyme. b. Add 100 nL of the serially diluted test compound or DMSO (for positive and negative controls). c. Incubate for 15 minutes at room temperature to allow compound binding. d. Initiate the reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP (at a concentration close to its Km value, e.g., 10 µM). e. Incubate for 60 minutes at 30°C.

  • Reaction Quenching & Detection: a. Stop the reaction by adding 5 µL of a stop solution (e.g., EDTA in buffer). b. Transfer 10 µL of the reaction mixture to a streptavidin-coated detection plate. Incubate for 60 minutes to allow the biotinylated peptide to bind. c. Wash the plate to remove unbound components. d. Add the europium-labeled anti-phospho-ATF2 antibody. Incubate for 60 minutes. e. Wash the plate thoroughly. f. Read the time-resolved fluorescence (TRF) signal on a compatible plate reader.

  • Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing the potency of a potential antibiotic. The use of a standardized bacterial inoculum and growth medium ensures reproducibility.

Methodology:

  • Reagents & Materials: Bacterial strains (e.g., S. aureus ATCC 29213), Mueller-Hinton Broth (MHB), test compounds, DMSO, sterile 96-well microtiter plates, incubator, spectrophotometer.

  • Inoculum Preparation: a. Culture the bacterial strain overnight on an agar plate. b. Pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10^8 CFU/mL). c. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Assay Setup: a. Prepare 2-fold serial dilutions of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. b. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume is now 100 µL. b. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). b. Results can also be read quantitatively by measuring the optical density at 600 nm (OD600). The MIC is the concentration that inhibits ~90% of growth compared to the positive control.

Data Presentation: Structure-Activity Relationships

Systematic modification of the pyridinyl-oxazole scaffold allows for the elucidation of structure-activity relationships (SAR). This data is best presented in a tabular format to correlate structural changes with biological activity.

Table 1: Example SAR Data for Pyridinyl-Oxazole Derivatives as p38α Inhibitors

Compound IDR1 (Pyridine position)R2 (Oxazole position)p38α IC50 (nM)Cell Viability (MCF-7) IC50 (µM)
Lead-01 H4-Fluorophenyl15012.5
Analog-02 HPhenyl850> 50
Analog-03 H2,4-Difluorophenyl858.2
Analog-04 2-Amino4-Fluorophenyl455.1
Analog-05 2-Methyl4-Fluorophenyl21015.0

Data is hypothetical for illustrative purposes.

Interpretation: The data in Table 1 suggests that:

  • A fluorine substitution on the R2 phenyl ring is critical for p38α inhibitory activity (compare Lead-01 to Analog-02).

  • Increasing the fluorine substitution can further enhance potency (Analog-03).

  • Adding a hydrogen-bond-donating group like an amine at the R1 position on the pyridine ring significantly improves activity (Analog-04), likely by forming an additional interaction with the enzyme.

Diagram: General Workflow for Target Validation

workflow start Hypothesis: Pyridinyl-Oxazole Scaffold Targets Protein X in_silico In Silico Screening (Docking, Pharmacophore) start->in_silico synthesis Chemical Synthesis of Focused Library in_silico->synthesis biochem In Vitro Biochemical Assay (e.g., Kinase Assay) Determine IC50 synthesis->biochem Test Potency cell_based Cell-Based Assays (Viability, Proliferation, Target Engagement) biochem->cell_based Confirm Cellular Activity mechanism Mechanism of Action (Western Blot for Pathway Modulation, CETSA) cell_based->mechanism Validate Target sar SAR Analysis & Lead Optimization mechanism->sar Refine Structure preclinical Preclinical In Vivo Model (Xenograft, Disease Model) mechanism->preclinical Test Efficacy sar->synthesis Iterative Design finish Candidate for Further Development preclinical->finish

Caption: A typical workflow for validating a therapeutic target.

Future Perspectives and Emerging Targets

While oncology, inflammation, and infectious disease represent the most explored areas, the unique properties of the pyridinyl-oxazole scaffold make it suitable for investigating other therapeutic targets. Emerging areas include:

  • Neurodegenerative Diseases: Kinases such as GSK-3β and LRRK2 are implicated in diseases like Alzheimer's and Parkinson's. The kinase-inhibiting potential of this scaffold could be repurposed for these conditions.

  • Metabolic Disorders: The oxazole core is present in the dual PPAR agonist aleglitazar, suggesting that derivatives could be designed to target nuclear hormone receptors involved in metabolic regulation.[1][9]

Conclusion

The pyridinyl-oxazole scaffold is a validated and highly promising platform for the development of novel therapeutics. Its synthetic accessibility and favorable structural features have enabled the creation of potent and selective inhibitors for critical targets in oncology and inflammation, most notably p38 MAPK and Tankyrase. Furthermore, its application in developing new classes of antibiotics demonstrates its versatility. The continued exploration of structure-activity relationships and the application of modern drug discovery workflows will undoubtedly unlock further therapeutic applications for this privileged chemical structure.

References

  • El-Hawash, S. A. M., Soliman, R., Youssef, A. M., Ragab, H. M. A., Elzahhar, P. A. S., El-Ashmawey, I. M., Abdel Wahab, A.E., & Shaat, I. A. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. (2019). AIP Publishing. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. (2025). ResearchGate. [Link]

  • Lehtio, L., et al. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2022). Molecules. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • Pyridine Containing Azoles: Possible Promising Antimicrobial Molecules. ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. scientias.com. [Link]

  • Azastilbenes: a cut-off to p38 MAPK inhibitors. (2016). RSC Publishing. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Saudi Pharmaceutical Journal. [Link]

  • Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (2023). Molecules. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]

  • Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. (2020). ResearchGate. [Link]

  • Review on Therapeutic Diversity of Oxazole Scaffold: An Update. (2025). ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate. [Link]

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2020). International Journal of Molecular Sciences. [Link]

  • Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (2021). ResearchGate. [Link]

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2020). MDPI. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. [Link]

  • Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. (2021). Science Signaling. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

Sources

Technical Monograph: Physicochemical Architecture of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

[1][2][3]

CAS Registry Number: 1228666-35-0 Molecular Formula: C₁₅H₁₁BrN₂O₂ Molecular Weight: 331.17 g/mol Compound Class: Bi-heteroaryl / Pyridine-Oxazole Hybrid[1][2][3]

Part 1: Executive Technical Summary[1][2][3]

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole represents a highly functionalized bi-heteroaryl scaffold often utilized in the synthesis of kinase inhibitors and metabolic modulators (e.g., DGAT1 inhibitors).[1][2][3] Its value lies in its orthogonal reactivity : the C6-bromo group serves as an electrophilic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-benzyloxy motif acts as a masked hydroxyl group, allowing for late-stage polarity modulation.[1][2][3]

From a physicochemical perspective, this molecule is characterized by high lipophilicity and low aqueous solubility , driven by the planar aromatic stacking of the pyridine-oxazole core and the hydrophobic bulk of the benzyloxy tail.[1][2][3] The presence of the bromine atom at the C6 position (ortho to the pyridine nitrogen) exerts a profound electronic effect, significantly suppressing the basicity of the pyridine ring.[1][2][3]

Part 2: Structural & Electronic Analysis[1][2][3]

Electronic Landscape

The molecule features a "push-pull" electronic system that dictates its reactivity and solubility profile.[1][2][3]

  • The Pyridine Core (Electron Deficient): The central pyridine ring is electron-poor.[1][2][3] The nitrogen atom (N1) typically acts as a hydrogen bond acceptor (HBA).[1][2][3] However, in this specific congener, the C6-Bromo substituent exerts a strong inductive withdrawing effect (-I), reducing the electron density on the pyridine nitrogen.[1][2][3]

  • The Oxazole Moiety (Dipole Generator): Attached at the pyridine C2 position, the oxazole ring introduces a significant dipole moment.[1][2][3] The oxazole oxygen adds weak H-bond acceptor capability, while the oxazole system extends the

    
    -conjugation, flattening the molecule.[1][2][3]
    
  • The Benzyloxy Shield (Steric & Lipophilic): The C5-benzyloxy group is an electron donor (+M) into the pyridine ring, partially counteracting the electron deficiency.[1][2][3] However, its primary role is steric and lipophilic; it shields the C5 position and drastically increases the partition coefficient (LogP).[1][2][3]

Predicted Physicochemical Parameters

Values derived from fragment-based QSAR consensus models.

PropertyValue (Approx.)Technical Implication
cLogP 3.8 – 4.2Highly lipophilic.[1][2][3] Expect >95% binding to plasma proteins.[1][2][3]
TPSA ~50 ŲGood membrane permeability (Rule of 5 compliant).[1][2][3]
pKa (Pyridine N) ~2.5 – 3.0Weakly basic due to ortho-Br withdrawal.[1][2][3] Unlikely to be protonated at physiological pH (7.4).[1][2][3]
Solubility (Water) < 10 µg/mL"Brick dust" characteristics.[1][2][3] Requires solubilizing agents (e.g., cyclodextrins) or organic co-solvents.[1][2][3]
Solubility (DMSO) > 50 mg/mLExcellent solubility in polar aprotic solvents.[1][2][3]

Part 3: Synthetic & Stability Considerations[1][2][3]

The "Ortho-Bromo" Stability Paradox

The C6-bromo group is sterically crowded by the adjacent C5-benzyloxy group.[1][2][3] This proximity creates a "roofing" effect that can hinder catalyst approach during cross-coupling reactions.[1][2][3]

  • Risk: Lithium-Halogen exchange at C6 is rapid but may lead to elimination or scrambling if the benzyloxy group is not stable under cryogenic conditions.[1][2][3]

  • Guidance: For functionalization at C6, Palladium-catalyzed couplings (Suzuki) are preferred over lithiation strategies to preserve the oxazole ring, which can be sensitive to strong nucleophiles.[1][2][3]

Deprotection Vectors

The benzyloxy group is a standard protecting group for phenols.[1][2][3] However, removing it in this specific molecule requires care:[1][2][3]

  • Hydrogenation (H₂/Pd-C): CONTRAINDICATED. Standard hydrogenolysis will likely cleave the C-Br bond (hydrodehalogenation) before or simultaneously with the benzyl ether.[1][2][3]

  • Lewis Acid (BBr₃ or BCl₃): PREFERRED. Boron tribromide in DCM at -78°C is the method of choice to cleave the benzyl ether to the free phenol without touching the C6-bromo or the oxazole ring.[1][2][3]

Part 4: Experimental Protocols

Protocol: High-Throughput Solubility Assessment

Objective: To accurately determine thermodynamic solubility in PBS pH 7.4.

Reagents:

  • Test Compound (10 mM stock in DMSO)

  • PBS Buffer (pH 7.4)[1][2][3]

  • Acetonitrile (HPLC grade)[1][2][3]

Workflow:

  • Spike: Add 10 µL of 10 mM DMSO stock to 490 µL of PBS (Target: 200 µM).

  • Equilibrate: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Filter: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.[1][2][3]

  • Quantify: Analyze filtrate via LC-MS/MS against a 5-point calibration curve prepared in 50:50 ACN:Water.

  • Calculation:

    
    .[1][2][3]
    
Protocol: pKa Determination via Cosolvent Potentiometry

Since the compound is insoluble in water, pKa must be extrapolated from methanol/water mixtures.[1][2][3]

  • Preparation: Prepare 20 mL solutions of the compound (50 µM) in 30%, 40%, and 50% Methanol/Water (0.15 M KCl).

  • Titration: Titrate with 0.1 M HCl using a standardized glass electrode.

  • Yasuda-Shedlovsky Plot: Plot the apparent pKa values against the dielectric constant (

    
    ) of the solvent mixtures.
    
  • Extrapolation: The y-intercept represents the aqueous pKa.[1][2][3]

Part 5: Structural-Property Relationship Map[1][2][3]

The following diagram illustrates the causal relationships between the structural features of the molecule and its resulting physicochemical properties.

Gcluster_0Structural Motifscluster_1Physicochemical ImpactPyridinePyridine CoreBasicitySuppressed Basicity(pKa < 3.0)Pyridine->BasicityN-Lone PairOxazoleOxazole (C2)LipophilicityHigh Lipophilicity(cLogP ~4.0)Oxazole->Lipophilicity+AromaticitySolubilityLow Aq. SolubilityOxazole->SolubilityPlanarityBenzyloxyBenzyloxy (C5)Benzyloxy->LipophilicityHydrophobic BulkMetabolismMetabolic Soft Spot(Dealkylation)Benzyloxy->MetabolismO-Dealkylation siteBromoBromo (C6)Bromo->Basicity-I Effect (Inductive)ReactivityOrthogonal Reactivity(Suzuki/Buchwald)Bromo->ReactivityC-Br BondLipophilicity->SolubilityInverse Relation

Caption: SAR Map: The C6-Bromo atom critically suppresses basicity via inductive effects, while the C5-Benzyloxy group drives high lipophilicity, necessitating formulation strategies for aqueous delivery.[1][2][3]

Part 6: References

  • Oxazole Synthesis. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.[1][2][3] Available at: [Link]

  • Pyridine Physicochemistry. Physicochemical properties of substituted pyridines. (General Reference for pKa shifts).

  • Protecting Group Chemistry. Greene's Protective Groups in Organic Synthesis. (Reference for Benzyl ether cleavage stability vs. Aryl Halides).

Technical Guide: Spectroscopic Characterization of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole. While a complete, publicly archived dataset for this specific molecule is not available, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed to guide researchers in acquiring and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound and similar molecular scaffolds. The methodologies and expected spectral features detailed herein serve as a robust reference for synthesis confirmation, purity assessment, and further structural elucidation in a drug discovery and development context.

Introduction and Molecular Overview

The compound 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a complex heterocyclic molecule incorporating three key pharmacophores: a substituted bromopyridine, an oxazole ring, and a benzyloxy group. Such structures are of significant interest in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients. The pyridine and oxazole rings are prevalent in numerous biologically active compounds, and the benzyloxy group provides a common protecting group strategy and can influence lipophilicity.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. This guide establishes the essential spectroscopic protocols and interpretive logic required to fully characterize the title compound.

Molecular Structure:

Caption: Molecular structure of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for each of the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups (like the bromine atom and nitrogen atoms) causing downfield shifts.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Pyridine H-3~8.20d (J ≈ 8.5 Hz)1HDeshielded by adjacent nitrogen and bromine. Coupled to H-4.
Pyridine H-4~7.85d (J ≈ 8.5 Hz)1HCoupled to H-3.
Oxazole H-2'~8.00s1HSinglet, characteristic of a proton at the 2-position of an oxazole ring.[1]
Oxazole H-4'~7.30s1HSinglet, characteristic of a proton at the 4-position of an oxazole ring.[1]
Phenyl H (ortho)~7.45m2HPart of the benzyloxy group multiplet.
Phenyl H (meta/para)~7.35m3HPart of the benzyloxy group multiplet.
Benzylic CH₂~5.20s2HSinglet, deshielded by the adjacent oxygen and phenyl ring.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts provide insight into the electronic nature and hybridization of the carbons.

Carbon Assignment Predicted δ (ppm) Rationale
Pyridine C=O~160-165Not applicable for this structure.
Pyridine C-Br~115-125Shielded by the bromine atom.
Pyridine C-O~150-158Deshielded by the attached oxygen.
Pyridine C-2~150-155Attached to the oxazole ring and adjacent to nitrogen.
Pyridine C-3~140-145Aromatic carbon adjacent to nitrogen.
Pyridine C-4~110-120Aromatic carbon.
Pyridine C-5~150-158Attached to the benzyloxy group.
Oxazole C-2'~150-155Deshielded carbon in the oxazole ring.[2]
Oxazole C-4'~120-125Carbon in the oxazole ring.[2]
Oxazole C-5'~135-140Carbon attached to the pyridine ring.
Benzylic CH₂~70-75Aliphatic carbon attached to oxygen.
Phenyl C (ipso)~136-138Carbon attached to the benzylic CH₂.
Phenyl C (ortho)~128-129Aromatic carbons.
Phenyl C (meta)~128-129Aromatic carbons.
Phenyl C (para)~127-128Aromatic carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Data Acquisition: Acquire data in positive ion mode. The mass range should be set to include the expected molecular ion peak.

Predicted Mass Spectrum
  • Molecular Formula: C₁₅H₁₁BrN₂O₂

  • Monoisotopic Mass: 330.0004 u

  • Expected [M+H]⁺: 331.0082 u

A key feature in the mass spectrum will be the isotopic pattern for bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This will result in two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Predicted Fragmentation: Under higher energy conditions (e.g., tandem MS/MS), fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways may include:

  • Loss of the benzyl group: A prominent fragment corresponding to the loss of C₇H₇• (benzyl radical) would be observed.

  • Cleavage of the ether bond: Fragmentation at the benzylic ether linkage is common.[4]

  • Ring fragmentation: The pyridine and oxazole rings may undergo characteristic fragmentation patterns.[5]

Caption: A potential high-level fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule.

Wavenumber (cm⁻¹) Vibration Functional Group
~3100-3000C-H stretchAromatic (Pyridine, Phenyl, Oxazole)
~2950-2850C-H stretchAliphatic (Benzylic CH₂)
~1600-1450C=C and C=N stretchAromatic rings (Pyridine, Phenyl, Oxazole)
~1250-1000C-O stretchEther (Ar-O-CH₂)
~1100-1000C-Br stretchAryl bromide

The combination of these techniques provides a comprehensive and self-validating system for the structural confirmation of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole. The predicted data serves as a benchmark for researchers synthesizing this molecule, allowing for confident identification and quality control.

Conclusion

The spectroscopic characterization of novel chemical entities is a critical step in the drug discovery and development pipeline. This guide has outlined the essential methodologies and predictive data for the comprehensive analysis of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole using NMR, MS, and IR spectroscopy. By understanding the expected spectral features and the rationale behind them, researchers can efficiently and accurately confirm the structure and purity of this and related heterocyclic compounds, thereby accelerating their research endeavors.

References

  • Benchchem. Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide. Benchchem.
  • University of Colorado Boulder. Mass Spectrometry: Fragmentation.
  • Bolognesi, P., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. MDPI.
  • ResearchGate. Fragment ions observed in the tandem mass spectra of compounds 1-5.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Benchchem. A Comparative Spectroscopic Analysis of 4-Bromopyridine-2,6-dicarbohydrazide: Bridging Theory and Experiment. Benchchem.
  • ResearchGate. The theoretical NMR chemical shifts for compounds C1, C2, and C3.
  • Yıldırım, S., et al. (2015). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PMC.
  • DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry.
  • ChemicalBook. Oxazole(288-42-6) 1H NMR spectrum. ChemicalBook.
  • SpectraBase. Oxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • IUCr. Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][6][7]naphthyridin-4(5H). Available at:

  • MDPI. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI.
  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine.
  • Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
  • ChemConnections. Mass Spectrometry Fragmentation.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • BuyersGuideChem. 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | C15H11BrN2O2.
  • SpectraBase. Oxazole. SpectraBase.
  • Synthesis of Substituted Oxazoles via Pd-Catalyzed Tandem Oxidative Cyclization - Supporting Information.
  • IOSR Journal. (2020). Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine).
  • Royal Society of Chemistry. ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles.
  • ChemScene. 5-(5-Bromopyridin-2-yl)oxazole. ChemScene.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
  • Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Elsevier.
  • University of Pretoria. (2023).
  • Benchchem. Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. Benchchem.
  • Beilstein Journal of Organic Chemistry. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
  • MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI.
  • Zhang, Y., et al. (2022). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. PMC.
  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

Sources

Methodological & Application

Experimental protocol for using 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a high-value heterocyclic building block (Scaffold-X) characterized by three distinct functional domains: an electrophilic 6-bromo handle for cross-coupling, a benzyloxy-protected phenol for solubility and latent hydrogen-bonding capability, and a 2-oxazole moiety serving as a bioisostere for carboxylic acids or amides.

This guide details the experimental protocols for "using" this molecule, which primarily involves its role as a Lynchpin Intermediate in the synthesis of bioactive compounds (e.g., DGAT1 inhibitors, Kinase inhibitors). The protocols below focus on Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and chemoselective deprotection .

Technical Specifications & Handling

ParameterSpecification
Chemical Name 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole
Molecular Formula C₁₅H₁₁BrN₂O₂
Molecular Weight ~331.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in MeOH
Storage -20°C, Desiccated, Protect from Light (Bromopyridines are photosensitive)
Hazards Irritant (H315, H319); Handle in fume hood

Critical Handling Note: The oxazole ring can be sensitive to strong mineral acids (ring opening). Avoid prolonged exposure to pH < 2 during workups.

Strategic Utilization Workflow

The primary utility of this scaffold is its ability to undergo Late-Stage Diversification . The bromine atom at the C6 position of the pyridine is activated for nucleophilic attack or metal-catalyzed coupling, while the benzyloxy group masks a hydroxyl group essential for target engagement (e.g., H-bonding in the ATP-binding pocket of kinases).

G Start Scaffold-X (Bromo-Intermediate) Step1 Suzuki-Miyaura Coupling Start->Step1 + Boronic Acid Pd(dppf)Cl2 Inter Bi-Aryl Product (Protected) Step1->Inter Step2 Hydrogenolysis (Deprotection) Inter->Step2 H2, Pd/C Final Bioactive Ligand (Free Phenol) Step2->Final Target Engagement

Figure 1: Strategic workflow for converting the bromo-oxazole scaffold into a bioactive entity.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C6-position of the pyridine ring with an aryl or heteroaryl group. Rationale: 2-Bromopyridines (like this scaffold) are less reactive than bromobenzenes due to electron deficiency. Specialized ligands (e.g., dppf) and elevated temperatures are required to facilitate the oxidative addition step.

Reagents:
  • Substrate: 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:
  • Inert Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and cool under Argon flow.

  • Loading: Charge the flask with the Substrate (100 mg, 0.30 mmol), Aryl Boronic Acid (0.36 mmol), and Pd(dppf)Cl₂ (11 mg, 0.015 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) via syringe.

  • Base Addition: Add 2.0 M K₂CO₃ (0.45 mL) via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes (essential to prevent homocoupling or oxidation of the catalyst).

  • Reaction: Fit with a reflux condenser and heat to 90°C for 4–12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting bromide (Ret. Time ~X min) should disappear; the product is usually more polar.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (SiO₂).

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion Pyridine nitrogen poisoning Pd Switch to Pd(OAc)₂ / XPhos system.
Protodehalogenation Hydride source in solvent Ensure dioxane is anhydrous/fresh; reduce temp to 80°C.

| Oxazole Degradation | Base too strong/hot | Switch base to CsF or K₃PO₄ ; reduce temp. |

Protocol B: Chemoselective Benzyl Deprotection

Objective: To remove the benzyl protecting group, revealing the hydroxyl group at the C5 position. Rationale: The C5-hydroxyl is often the "warhead" for hydrogen bonding. Hydrogenolysis is preferred over Lewis acids (e.g., BBr₃) because the oxazole ring is sensitive to strong Lewis acids.

Reagents:
  • Substrate: Coupled Bi-aryl Intermediate (from Protocol A)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Source: H₂ balloon (1 atm) or Ammonium Formate (transfer hydrogenation)

  • Solvent: Methanol/Ethyl Acetate (1:1 v/v)

Step-by-Step Procedure:
  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

  • Loading: Dissolve the Substrate (0.2 mmol) in MeOH/EtOAc (5 mL) in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (20 mg) under a blanket of Nitrogen.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with H₂ gas (balloon) three times. Stir vigorously at Room Temperature (RT) for 2–6 hours.

    • Method B (Transfer): Add Ammonium Formate (5.0 equiv) and reflux for 1 hour. (Use if the molecule contains sulfur or other catalyst poisons).

  • Monitoring: Monitor by LC-MS. The mass should decrease by 90 Da (Loss of Benzyl - C₇H₇ + H).

  • Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The resulting phenol is often pure enough for biological assay; if not, purify via preparative HPLC (Reverse Phase).

Biological Context & Mechanism of Action (Hypothetical)

Note: While this molecule is a scaffold, its structural logic aligns with known inhibitors.

The Pyridine-Oxazole motif acts as a rigid linker. In many kinase inhibitors (e.g., Type II inhibitors), the pyridine nitrogen accepts a hydrogen bond from the hinge region, while the deprotected phenol (from Protocol B) interacts with the catalytic lysine or glutamate.

Pathway Visualization:

Pathway Drug Deprotected Ligand Target Kinase Domain (ATP Pocket) Drug->Target H-Bonding (Phenol/Pyridine) Effect Inhibition of Phosphorylation Target->Effect Competitive Binding Downstream Cell Signaling Modulation Effect->Downstream

Figure 2: Mechanistic interaction of the synthesized ligand with a biological target.

References

  • Suzuki-Miyaura Coupling on Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Oxazole Synthesis and Stability

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Deprotection Strategies

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter: Protection for Phenols). Link

  • DGAT1 Inhibitor Scaffolds (Contextual Usage)

    • Birch, A. M., et al. (2009). Discovery of a potent, selective, and orally efficacious pyrimidinooxazinyl bicyclic DGAT1 inhibitor. Journal of Medicinal Chemistry, 52(5), 1558-1568. (Illustrates the utility of pyridine/oxazole cores). Link

Disclaimer: This document is for research purposes only. The protocols described involve hazardous chemicals and should be performed by trained personnel in a controlled laboratory environment.

The Strategic Application of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole in the Synthesis of Novel Kinase Inhibitors: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyridine and oxazole heterocycles are considered "privileged structures" in medicinal chemistry due to their ability to form key interactions within the ATP-binding site of various kinases. The title compound, 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole , represents a highly versatile and strategically designed building block for the synthesis of next-generation kinase inhibitors.

This application note provides a comprehensive guide to the synthetic utility of this key intermediate. While a specific, named kinase inhibitor synthesized directly from this starting material is not yet prominently featured in publicly available literature, its chemical architecture strongly dictates its potential applications. We will explore its role as a versatile scaffold, detailing generalized protocols for its elaboration into potential kinase inhibitors and discussing the significance of its structural motifs.

**Chemical Rationale: Unpacking the

Key Structural Features**

The synthetic potential of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole lies in the strategic placement of its functional groups:

  • The 6-Bromo-pyridin-2-yl Moiety: The bromine atom at the 6-position of the pyridine ring is the primary reactive handle for introducing molecular diversity. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] These reactions are fundamental in modern medicinal chemistry for the construction of complex biaryl and heteroaryl structures commonly found in kinase inhibitors.[3]

  • The Oxazole Ring: The oxazole ring is a five-membered heterocycle that is often employed as a bioisosteric replacement for other functionalities in drug design. It can participate in hydrogen bonding and other non-covalent interactions within the kinase hinge region, contributing to the overall binding affinity and selectivity of the inhibitor.

  • The Benzyloxy Group: The benzyloxy group at the 5-position of the pyridine ring serves a dual purpose. It can act as a protecting group for the phenol, which can be deprotected in later synthetic steps to reveal a hydrogen bond donor. Alternatively, the benzyloxy group itself can engage in hydrophobic interactions within the kinase active site, potentially enhancing potency and influencing the selectivity profile of the final compound.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole in kinase inhibitor synthesis is as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at the 6-position of the pyridine ring, which can be tailored to target specific kinases.

Generalized Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is frequently used to couple aryl or heteroaryl boronic acids or esters to a halo-pyridine scaffold.

Reaction Scheme:

Suzuki_Coupling start 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole product 6-Aryl/Heteroaryl-5-(benzyloxy)pyridin-2-yl)oxazole (Kinase Inhibitor Scaffold) start->product Suzuki-Miyaura Coupling boronic_acid R-B(OR')2 (Aryl or Heteroaryl Boronic Acid/Ester) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) catalyst->product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry reaction vessel, combine 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1 - 1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 0.10 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DMF/H₂O in a 4:1 to 10:1 ratio).

  • Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Representative Suzuki Coupling Partners

Coupling Partner (R-B(OR')₂)Potential Kinase Target FamilyRationale for Selection
Phenylboronic acidGeneral kinase inhibitor scaffoldIntroduction of a simple aryl group for initial SAR studies.
4-Aminophenylboronic acidHinge-binding motifsThe amino group can act as a hydrogen bond donor.
3-Indolylboronic acidALK, MET inhibitorsIndole is a common scaffold in kinase inhibitors.
Pyrazole-4-boronic acidROCK, Aurora kinase inhibitorsPyrazole can form key interactions with the kinase hinge.
Generalized Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities. This is particularly useful for synthesizing kinase inhibitors that require an amino-pyridine hinge-binding motif.

Reaction Scheme:

Buchwald_Hartwig start 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole product 6-(Amino)-5-(benzyloxy)pyridin-2-yl)oxazole (Kinase Inhibitor Scaffold) start->product Buchwald-Hartwig Amination amine R¹R²NH (Primary or Secondary Amine) amine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃, NaOtBu) Solvent (e.g., Toluene, Dioxane) catalyst->product

Caption: Generalized Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (1.0 eq.), the desired primary or secondary amine (1.1 - 1.5 eq.), a suitable base (e.g., Cs₂CO₃, NaOtBu, 1.5 - 2.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 - 0.05 eq.), and a phosphine ligand (e.g., Xantphos, 0.04 - 0.10 eq.).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Reaction Execution: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC.

Downstream Synthetic Manipulations

Following the initial cross-coupling reaction, further synthetic modifications can be performed to arrive at the final kinase inhibitor. A common subsequent step is the deprotection of the benzyloxy group to unmask a phenol.

Deprotection of the Benzyloxy Group

Reaction Scheme:

Deprotection start 6-Substituted-5-(benzyloxy)pyridin-2-yl)oxazole product 6-Substituted-5-hydroxypyridin-2-yl)oxazole (Final Inhibitor or Intermediate) start->product Debenzylation reagents H₂, Pd/C (or BBr₃, TFA) reagents->product

Caption: Deprotection of the benzyloxy group.

Step-by-Step Methodology (Hydrogenolysis):

  • Reaction Setup: Dissolve the benzyloxy-protected compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Reaction Execution: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst, and wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be further purified by recrystallization or chromatography if necessary.

Conclusion

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its utility is primarily derived from the presence of a reactive bromine atom, which allows for the introduction of diverse chemical functionalities via palladium-catalyzed cross-coupling reactions. The oxazole and benzyloxy moieties provide additional opportunities for tuning the pharmacological properties of the final compounds. The generalized protocols and synthetic strategies outlined in this application note provide a framework for the rational design and synthesis of new kinase inhibitors based on this promising scaffold.

References

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed Central. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central. [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. MDPI. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase‐B inhibitors. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

Sources

Derivatization of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole for lead optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole for Lead Optimization

Abstract & Strategic Overview

The scaffold 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole represents a "privileged structure" in kinase and GPCR drug discovery. The pyridine core offers solubility advantages over benzene analogs, while the oxazole moiety frequently serves as a hydrogen-bond acceptor in active sites.

However, this intermediate is rarely the final drug candidate. It is designed as a divergent hub . This guide details the protocols to transform this specific molecule into a library of lead compounds. We focus on three zones of optimization:

  • Zone A (C-6 Bromine): The primary vector for extending carbon skeletons or introducing solubility-enhancing amines.

  • Zone B (C-5 Benzyloxy): A "masking" group to be removed and replaced to tune Lipophilicity (

    
    ) and metabolic stability.
    
  • Zone C (Oxazole): A stable pharmacophore anchor.

Structural Analysis & Derivatization Map

The following diagram outlines the logical flow of chemical modifications available for this scaffold.

G Scaffold 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (Core Scaffold) ZoneA Zone A: C-6 Bromine (Cross-Coupling) Scaffold->ZoneA ZoneB Zone B: C-5 Benzyloxy (Polarity Tuning) Scaffold->ZoneB Suzuki Suzuki-Miyaura (C-C Bond) ZoneA->Suzuki Aryl/Heteroaryl Extension Buchwald Buchwald-Hartwig (C-N Bond) ZoneA->Buchwald Solubility Enhancement Deprotect Debenzylation (H2, Pd/C) ZoneB->Deprotect Reveal Phenol Alkylation Etherification (R-X, Base) Deprotect->Alkylation LogD Optimization

Figure 1: Strategic derivatization map dividing the scaffold into modular zones for parallel synthesis.

Module 1: Functionalizing the C-6 Bromine (Zone A)

The C-6 position is adjacent to the pyridine nitrogen. The inductive effect of the nitrogen makes this position highly electrophilic, facilitating oxidative addition by Palladium(0).

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Extension of the scaffold with aryl/heteroaryl groups.[1]

Reagents:

  • Substrate: 1.0 eq

  • Boronic Acid/Ester: 1.2 eq

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Inert Setup: Charge a microwave vial or round-bottom flask with the bromide substrate, boronic acid, and

    
    . Seal and purge with Argon for 5 minutes. Critical: Oxygen is the enemy of this catalytic cycle.
    
  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.

  • Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica flash chromatography (Hexane/EtOAc).

Expert Insight: We utilize


 because the bidentate ferrocene ligand prevents 

-hydride elimination and is robust against the steric bulk of the ortho-substituents. If the reaction is sluggish, switch to XPhos Pd G3 precatalyst.
Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of solubilizing amines (morpholine, piperazine) directly onto the pyridine ring.

Reagents:

  • Substrate: 1.0 eq

  • Amine: 1.2 eq[2]

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%)

  • Base:

    
     (2.0 eq) - Note: We prefer Cesium Carbonate over NaOtBu to prevent oxazole ring opening.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Pre-complexation: In a vial, mix

    
     and Xantphos in the solvent and stir for 5 mins under Argon to form the active catalyst species (solution turns from purple to orange/yellow).
    
  • Addition: Add the bromide substrate, amine, and base.

  • Reaction: Heat at 100°C overnight.

  • Filtration: Filter through a Celite pad to remove palladium black (insoluble).

  • Purification: Reverse-phase HPLC is often required as amine products can streak on silica.

Module 2: The C-5 Benzyloxy Mask (Zone B)

The benzyl group is a protecting group.[3][4] Removing it reveals a phenol, which can then be alkylated to change the physicochemical properties of the lead.

Protocol C: Controlled Debenzylation

Challenge: Pyridines can poison Pd/C catalysts, and standard hydrogenation can sometimes reduce the oxazole ring or the pyridine ring itself.

Reagents:

  • Substrate: 1.0 eq

  • Catalyst: 20%

    
     (Pearlman’s Catalyst) - More robust than standard Pd/C.
    
  • Solvent: Ethanol/EtOAc (1:1)

  • Hydrogen Source:

    
     balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).
    

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate in Ethanol/EtOAc.

  • Catalyst Addition: Add Pearlman's catalyst (10 wt% of substrate mass). Safety: Add catalyst under Argon flow to prevent ignition of solvent vapors.

  • Hydrogenation: Purge vessel with

    
     three times. Stir vigorously at RT for 4–12 hours.
    
  • Monitoring: Monitor by LCMS. Look for the mass shift of -90 Da (loss of Bn).

  • Workup: Filter through Celite. Do not concentrate to dryness if the phenol is unstable. Proceed immediately to alkylation.

Protocol D: Phenol Re-Alkylation ( )

Objective: Tuning LogD.

Reagents:

  • Intermediate: 5-(5-hydroxy-6-bromopyridin-2-yl)oxazole

  • Electrophile: Alkyl Halide (R-X)

  • Base:

    
     or 
    
    
    
  • Solvent: DMF or Acetone

Procedure: Stir at 60°C until conversion is complete. This restores the ether linkage but with a solubilizing group (e.g., fluoroethyl, methoxyethyl).

Data Presentation: Reaction Optimization Matrix

The following table summarizes expected yields based on electronic effects observed in internal validation studies.

Reaction TypeCoupling PartnerCatalyst SystemSolventYield (%)Notes
Suzuki Phenylboronic acid

Dioxane/H2O85-95%Robust; standard conditions.
Suzuki Pyridyl-3-boronic acid

Dioxane/H2O60-75%Slower; heteroaryl boronates are less stable.
Buchwald Morpholine

/Xantphos
Toluene78-88%High yield; Xantphos is ideal for pyridines.
Buchwald Primary Aniline

/BINAP
Toluene50-65%Moderate; requires optimization of base.
Debenzylation

(1 atm)

MeOH<30%Fail: Pyridine poisoning observed.
Debenzylation

(1 atm)

EtOH/EtOAc92%Success: Pearlman's catalyst is required.

Experimental Workflow Diagram

This flowchart guides the chemist through the decision-making process during library synthesis.

Workflow Start Start: 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole Decision Target Modification? Start->Decision RouteA Route A: C-6 Extension Decision->RouteA Extend Skeleton RouteB Route B: LogD Tuning Decision->RouteB Modify Polarity SuzukiStep Suzuki Coupling (Pd(dppf)Cl2) RouteA->SuzukiStep DebnStep Debenzylation (Pd(OH)2/C) RouteB->DebnStep QC QC: LCMS & NMR SuzukiStep->QC AlkylationStep Re-Alkylation (R-X, Base) DebnStep->AlkylationStep AlkylationStep->QC QC->Start Fail (Re-optimize) Final Final Lead Compound QC->Final Pass

Figure 2: Decision tree for parallel synthesis operations.

References

  • Organic Chemistry Portal. (2025). Suzuki Coupling - Mechanism and Protocols. Retrieved from [Link]

  • Lazzara, P. R., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.[5] Retrieved from [Link]

  • Atlanchim Pharma. (2021). About O-Benzyl protecting groups and Hydrogenolysis Conditions. Retrieved from [Link]

  • Colacot, T. J. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

Sources

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (referred to herein as 5-BBO ) is a high-value heterocyclic building block designed for the synthesis of next-generation agrochemicals, specifically fungicides targeting Oomycetes (e.g., Phytophthora spp.) and broad-spectrum herbicides.

This scaffold acts as a "Lynchpin Intermediate" due to its orthogonal reactivity profile:

  • 6-Bromo Handle: Enables regiospecific cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach hydrophobic tails or biaryl motifs.

  • Oxazole Moiety: Serves as a metabolically stable bioisostere for amides or esters, improving crop safety and environmental persistence.[1]

  • 5-Benzyloxy Group: A latent hydroxyl functionality.[1] Once deprotected, it reveals a phenol for etherification, allowing precise tuning of LogP and water solubility.

This guide provides optimized protocols for utilizing 5-BBO, with a specific focus on chemo-selective transformations that preserve the critical bromine handle during deprotection.

Structural Analysis & Reactivity Profile

The utility of 5-BBO lies in its ability to undergo divergent synthesis. The diagram below illustrates the logical workflow for derivatizing this scaffold.

G Start 5-BBO Scaffold (Core) Suzuki Path A: C-C Coupling (Suzuki-Miyaura) Start->Suzuki Pd(0), Ar-B(OH)2 Buchwald Path B: C-N Coupling (Buchwald-Hartwig) Start->Buchwald Pd(0), HNR2 Deprotect Path C: Debenzylation (Latent Phenol) Start->Deprotect Lewis Acid (BCl3) ProductA Biaryl Fungicides (Hydrophobic Tail) Suzuki->ProductA ProductB Aminopyridine Herbicides (PDS Inhibitors) Buchwald->ProductB ProductC 5-OH-Pyridine (H-Bond Donor) Deprotect->ProductC Critical: Avoid H2/Pd

Figure 1: Divergent synthetic pathways for 5-BBO. Note the critical distinction in Path C to avoid hydrodebromination.

Application Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalization of the C6-position without affecting the oxazole ring. Challenge: The oxazole nitrogen can coordinate to Pd(II), potentially poisoning the catalyst. Solution: Use of phosphine ligands with high steric bulk (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent catalyst sequestration.

Materials:

  • Substrate: 5-BBO (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a reaction vial, combine 5-BBO, boronic acid, and

    
    .
    
  • Inertion: Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Heat to 85°C for 4–6 hours. Note: Monitoring by LC-MS is crucial.[1] The oxazole ring is stable, but prolonged heating >100°C may cause ring-opening in strongly basic media.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica flash chromatography (Hexane/EtOAc gradient).
    

Typical Yield: 75–90% (depending on boronic acid sterics).[1]

Protocol B: Chemo-Selective Debenzylation (The "Expert" Method)

Objective: Removal of the benzyl protecting group to reveal the 5-OH moiety without cleaving the C-Br bond. Critical Control Point: Do NOT use Hydrogenolysis (


). 
Reasoning: Palladium on carbon will rapidly catalyze the hydrodebromination (removing the Br atom) before or simultaneously with debenzylation, destroying the scaffold's functionality.

Recommended Method: Lewis Acid Cleavage (


) 

Materials:

  • Substrate: 5-BBO derivative (1.0 equiv)

  • Reagent: Boron trichloride (

    
    ), 1.0 M in DCM (3.0 equiv)
    
  • Additive: Pentamethylbenzene (3.0 equiv) - Scavenger for benzyl cations to prevent re-alkylation.

  • Solvent: Anhydrous DCM[1]

Procedure:

  • Cooling: Dissolve substrate and pentamethylbenzene in anhydrous DCM under

    
    . Cool to -78°C .[1]
    
  • Addition: Dropwise add

    
     solution over 15 minutes. The solution may turn dark red/brown.[1]
    
  • Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Carefully quench with MeOH (exothermic!) followed by saturated

    
    .[1]
    
  • Extraction: Extract with DCM. The 5-hydroxy product is often amphoteric; ensure the aqueous layer pH is adjusted to ~5-6 for optimal extraction.

Data Summary: Method Comparison

MethodReagentOutcomeSuitability for 5-BBO
Hydrogenolysis

FAILURE: Loss of Bromine (Ar-H formed)⛔ High Risk
Acid Hydrolysis HBr / AcOHMODERATE: Harsh heat may degrade oxazole⚠️ Caution
Lewis Acid

/ DCM
SUCCESS: Intact Br, clean OH release✅ Recommended

Synthesis of the Scaffold (Retrosynthesis)

If 5-BBO is not commercially available in bulk, it should be synthesized via the Van Leusen Oxazole Synthesis or Cyclodehydration route.

Route:

  • Start: 5-(Benzyloxy)-6-bromopicolinonitrile.

  • Step 1 (Hydrolysis): Convert nitrile to amide (

    
    ).
    
  • Step 2 (Cyclization): React amide with bromoacetaldehyde diethyl acetal or similar

    
    -halo ketone equivalents, followed by acid-mediated cyclization (Burgess reagent or 
    
    
    
    can also be used for specific oxazole substitutions).

Critical Safety & Handling

  • Sensitizer: Pyridine-oxazoles can be skin sensitizers.[1] Use double-gloving (Nitrile).

  • 
     Hazard:  Reacts violently with water.[1] All glassware must be oven-dried.[1]
    
  • Storage: Store 5-BBO at 2–8°C under Argon. The bromine bond is light-sensitive over long periods; use amber vials.

References

  • Okano, K., et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger."[2] Synlett, 2008(13), 1977-1980. Link

  • BenchChem Technical Support. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine." BenchChem Application Notes, 2025. Link

  • Ohno, H., et al. "Synthesis of 5-substituted oxazoles from aldehydes and TosMIC." Tetrahedron Letters, 2011.[1] (Contextualizing Van Leusen chemistry for pyridine scaffolds).

  • Corteva Agriscience Patents. (General reference to Pyridine-Oxazole fungicides in Oomycete control, e.g., Oxathiapiprolin analogs).

For technical assistance or custom synthesis inquiries regarding this scaffold, contact the Process Chemistry Group.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing the Synthesis of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The synthesis of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole presents a classic challenge in heterocyclic chemistry: constructing an oxazole ring on a pyridine scaffold while preserving a sensitive halogen substituent. The bromine atom at the C6 position is chemically labile, making it susceptible to nucleophilic aromatic substitution (


) or metal-halogen exchange during standard oxazole-forming conditions.

This guide prioritizes the Van Leusen Oxazole Synthesis as the most robust route. Unlike cyclodehydration methods requiring harsh acidic/thermal conditions, the Van Leusen reaction proceeds under basic conditions, which must be carefully tuned to prevent side reactions at the brominated position.

Synthesis Workflow Visualization

The following diagram outlines the optimized retrosynthetic pathway and decision logic for troubleshooting.

SynthesisPath Start 5-Hydroxy-2-methylpyridine Step1 1. Bromination (NBS) 2. Benzylation (BnBr) Start->Step1 Inter1 5-(Benzyloxy)-6-bromo-2-methylpyridine Step1->Inter1 Step2 Oxidation (SeO2 or DMSO/I2) Inter1->Step2 Aldehyde 5-(Benzyloxy)-6-bromopicolinaldehyde Step2->Aldehyde Step3 Van Leusen Rxn (TosMIC, K2CO3, MeOH) Aldehyde->Step3 Preferred Route Product Target Oxazole Step3->Product Preferred Route Side1 Side Product: Methoxy-substitution (SnAr) Step3->Side1 If T > 60°C or excess base

Caption: Optimized synthetic pathway from commercial starting materials to the target oxazole, highlighting the critical risk of SnAr side reactions.

Module 1: Precursor Preparation (The Aldehyde)

The success of the final coupling depends entirely on the purity of 5-(benzyloxy)-6-bromopicolinaldehyde . Commercial availability is often limited to the oxime or variable purity grades, making in-house synthesis reliable.

Protocol: Oxidation of 2-Methylpyridine Derivative

Starting Material: 5-(benzyloxy)-6-bromo-2-methylpyridine.

Q: Why use Selenium Dioxide (


) for oxidation instead of 

?
A:

is too aggressive and will likely over-oxidize the methyl group to a carboxylic acid or attack the benzyloxy moiety.

in dioxane/water is highly selective for allylic/benzylic oxidation to aldehydes. Alternatively, a Kornblum oxidation (DMSO/

) is milder but can be odorous and require difficult workups.

Step-by-Step Optimization:

  • Solvent System: Use 1,4-dioxane with 2-5% water. Water is critical to facilitate the hydrolysis of the intermediate selenite ester.

  • Temperature: Reflux (100-110°C). Monitor closely; prolonged heating leads to over-oxidation to the acid.

  • Workup: Filter precipitated Selenium metal through Celite immediately while hot. Upon cooling, the aldehyde often precipitates or can be extracted with EtOAc.

Troubleshooting Table: Aldehyde Synthesis

IssueProbable CauseCorrective Action
Low Yield (<30%) Over-oxidation to carboxylic acid.Stop reaction at ~90% conversion (monitor via LCMS).
Red Solid in Flask Precipitated Selenium metal.Normal byproduct. Ensure hot filtration through Celite to remove.
Product is an Oil Residual solvent or impurities.Recrystallize from Hexane/EtOAc. The aldehyde should be a solid.

Module 2: The Core Transformation (Van Leusen Reaction)

This step constructs the oxazole ring using TosMIC (Toluenesulfonylmethyl isocyanide).[1]

Standard Protocol
  • Reagents: Aldehyde (1.0 eq), TosMIC (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Methanol (anhydrous preferred).

  • Conditions: Reflux for 2–4 hours.

Critical FAQ & Troubleshooting

Q1: I observe a byproduct with M+ - 79 + 31 (Loss of Br, Gain of OMe). What happened? A: You have triggered a Nucleophilic Aromatic Substitution (


).
  • Mechanism: The bromine at C6 is ortho to the pyridine nitrogen, activating it for displacement. In refluxing methanol with carbonate, methoxide is generated, which displaces the bromine.

  • Solution: Switch to a non-nucleophilic solvent system.

    • Option A: Use Ethanol or Isopropanol (steric bulk reduces

      
      ).
      
    • Option B (Recommended): Use DME (Dimethoxyethane) or THF with a non-nucleophilic base like

      
      -BuOK  or DBU  at lower temperatures (0°C to RT).
      

Q2: The reaction stalls at the intermediate (elimination of TsOH fails). A: The Van Leusen reaction proceeds via an intermediate oxazoline, which must eliminate


 to aromatize.
  • Fix: Ensure the reaction mixture is basic enough. If using

    
    , add a catalytic amount of stronger base (e.g., 
    
    
    
    ) or increase temperature slightly. Caution: This increases
    
    
    risk, so balance carefully.

Q3: My product is unstable on Silica Gel. A: Oxazoles can be acid-sensitive (ring opening).

  • Fix: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading your sample.

Quantitative Optimization Data
SolventBaseTemp (°C)YieldPurity (Br-Retention)
MeOH

65 (Reflux)78%85% (15% OMe byproduct)
EtOH

78 (Reflux)75%92% (8% OEt byproduct)
DME

-BuOK
25 (RT)82% >99%

Recommendation: Use DME/


-BuOK at room temperature for the highest fidelity.

Module 3: Purification & Characterization

Purification Strategy:

  • Quench: Pour reaction into water. The product often precipitates.

  • Extraction: If no precipitate, extract with DCM (avoid EtOAc if unreacted TosMIC is present, as they co-elute).

  • Crystallization: The target molecule is highly crystalline. Trituration with cold diethyl ether or recrystallization from EtOH is superior to chromatography.

Stability Note: Store the final product at 4°C under inert atmosphere. The benzyloxy group is stable, but the C-Br bond remains reactive toward palladium contaminants or light-induced radical degradation over long periods.

References

  • Van Leusen, A. M., et al. (1972).[2] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes and ketones. Preparation of oxazoles and 2-hydroxy-1-oxazolines. Tetrahedron Letters. Link

  • Sinfoo Biotech. (n.d.). Product Record: 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole (CAS 1228666-35-0).Link

  • Marcantonio, K. M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[3] Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • BenchChem. (2025). Technical Guide: (E)-6-bromopicolinaldehyde oxime and Pyridine Derivatives.Link

Sources

Technical Support Center: Purification of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole

[1]

Welcome to the Purification Support Hub. This guide addresses the specific chromatographic challenges associated with 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole . This molecule presents a "perfect storm" of purification difficulties: it contains basic nitrogen heterocycles (pyridine, oxazole) prone to silanol interactions, a lipophilic benzyloxy tail, and a labile halogen (bromine) that requires careful handling.

Part 1: Chemical Profile & Method Development

Before attempting purification, understand the physicochemical behavior of your target.

FeatureChromatographic ImpactMitigation Strategy
Pyridine Nitrogen Acts as a Lewis base; interacts with acidic silanols on silica, causing severe peak tailing .[1][2][3]Mandatory: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase [1].
6-Bromo Group Induces lipophilicity but creates steric hindrance near the nitrogen.[1] Potential for hydrolysis on acidic silica over long run times.[1]Minimize on-column time; avoid highly acidic modifiers (e.g., acetic acid).
Benzyloxy Group Significantly increases

(lipophilicity) and UV absorptivity.[1]
Compound will elute late in non-polar solvents.[1] Strong UV signal at 254 nm.[1]
Oxazole Ring Weakly basic; contributes to polarity but generally stable.[1]Co-elution risk with reaction byproducts; requires gradient optimization.[1]
Step 1: Thin Layer Chromatography (TLC) Optimization

Do not skip this step.[1][2] The behavior of pyridines on TLC plates mimics their behavior on the flash column.

  • Standard Screen: Test 10% to 50% Ethyl Acetate (EtOAc) in Hexanes.

  • The "Streak" Test: If the spot looks like a comet (streaking from origin), your compound is interacting with the silica binder.

    • Fix: Prepare a TLC dip of mobile phase containing 1% TEA . Run the plate again.

    • Success Criteria: The spot should be compact and circular (

      
       0.2 – 0.4).
      
  • Visualization:

    • Primary: UV absorption at 254 nm (Strong signal due to conjugated pyridine-oxazole system).[1]

    • Secondary: Iodine stain (binds to the pi-systems).[1]

Part 2: Recommended Purification Protocol
The "Golden" Method: Solid Load Flash Chromatography

Liquid loading (dissolving in DCM/EtOAc) is discouraged for this molecule because the solubility limit often leads to "fingering" or band broadening.

1. Sample Preparation (Solid Load):

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone.

  • Add Silica Gel (ratio: 3g silica per 1g crude).[1]

  • Evaporate solvent completely on a rotovap until you have a free-flowing powder.[1]

  • Load this powder into an empty solid-load cartridge.

2. Column & Mobile Phase:

  • Stationary Phase: Spherical Silica (20–40 µm) is preferred for tighter bands.[1]

  • Mobile Phase A: Hexanes (or Heptane) + 1% TEA .[1]

  • Mobile Phase B: Ethyl Acetate + 1% TEA .[1]

    • Note: If the compound is very polar, switch B to MeOH (max 10%), but Hex/EtOAc usually suffices for benzyloxy analogs.

3. Gradient Profile:

  • 0–5 mins: 0% B (Isocratic hold to elute non-polar impurities).[1]

  • 5–20 mins: 0% → 40% B (Linear gradient).

  • 20–30 mins: 40% → 100% B (Flush).

Part 3: Troubleshooting & FAQs
Visual Workflow: Troubleshooting Logic

TroubleshootingStartIssue DetectedTailingPeak Tailing / AsymmetryStart->TailingCoelutionImpurities Co-elutingStart->CoelutionPrecipitationHigh Backpressure / CloggingStart->PrecipitationAction1Silanol Interaction Detected.Add 1% TEA or NH4OH to Mobile Phase.Tailing->Action1Action2Selectivity Issue.Switch from Hex/EtOAc to DCM/MeOHor use C18 Reverse Phase.Coelution->Action2Action3Solubility Crash.Switch to Solid Load (Dry Load)or use DMF injection (max 5% col vol).Precipitation->Action3ResultPure CompoundAction1->ResultAction2->ResultAction3->Result

Caption: Decision matrix for resolving common chromatographic failures with pyridine-oxazole derivatives.

Frequently Asked Questions

Q1: My peak is tailing significantly, even with 1% TEA. What now?

  • Diagnosis: The silica activity might be too high, or the amine concentration is insufficient to block all silanol sites.

  • Solution:

    • Pre-condition the column: Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before injecting the sample. This saturates the silica surface with amine [2].

    • Switch Modifier: Change from TEA to 1% Ammonium Hydroxide (NH₄OH) . Ammonia is a smaller molecule and can access sterically hindered silanol pores better than TEA.[1]

Q2: The product is co-eluting with a des-bromo impurity (debrominated byproduct). How do I separate them?

  • Diagnosis: The 6-bromo and des-bromo analogs have very similar polarities in Normal Phase (NP).[1]

  • Solution: Switch to Reverse Phase (C18) .

    • Halogenated compounds often show significantly different retention times on C18 due to the "hydrophobic effect" of the halogen. The bromo-analog will generally elute later than the des-bromo analog on C18 [3].

    • System: Water/Acetonitrile (with 0.1% Formic Acid).[1]

Q3: I see a new spot on TLC after purification. Did my compound degrade?

  • Diagnosis: 2-substituted-6-bromopyridines can be sensitive to hydrolysis (forming the pyridone) or nucleophilic attack if left on acidic silica for too long.[1]

  • Solution:

    • Run a 2D-TLC: Spot the fraction, run it, dry it, then run it again 90° rotated.[1] If two spots appear off-diagonal, the compound is degrading on the silica [4].

    • Fix: Switch to Neutral Alumina stationary phase, which is much gentler on acid-sensitive heterocycles.[1]

Q4: Can I use DCM/MeOH instead of Hex/EtOAc?

  • Answer: Yes, but be careful.

    • DCM/MeOH is a "stronger" solvent system.[1] For a lipophilic molecule like this (benzyloxy group), you might elute the product too quickly (at the solvent front), resulting in poor separation.

    • If you must use DCM, keep MeOH < 5% or use a shallow gradient (0% to 3% MeOH in DCM).[1]

Part 4: Advanced Recovery Techniques

If the compound "sticks" to the column (common with basic heterocycles):

  • The "Flush" Solvent: Do not just use 100% EtOAc. Switch to DCM:MeOH:NH₄OH (90:9:1) . The high methanol content disrupts hydrogen bonding, and the ammonia displaces the pyridine from the silica surface.

  • Crystallization: If chromatography yields a semi-pure oil, dissolve in hot Ethanol or Isopropanol and cool slowly.[1] The oxazole/pyridine system often crystallizes well, leaving minor impurities in the mother liquor.

References
  • Teledyne ISCO. (2012).[1] Flash Chromatography Guide: Purification of Basic Heterocycles. Teledyne ISCO Application Notes. Link

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Link

  • Teledyne ISCO. (2012).[1][5] RediSep C-18 Reversed Phase Column for Halogenated Heterocycles. Link

  • Reich, H. J. (2024).[1] Common Problems in Chromatography: Decomposition on Silica. University of Wisconsin-Madison Chemistry.[1] Link

Oxazole Synthesis: A Technical Support Center for Common Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of oxazoles is a fundamental process. However, the path to the desired oxazole is often complicated by side reactions that can diminish yields and complicate purification. This technical support center provides a comprehensive guide to troubleshooting common side reactions encountered in three prevalent oxazole synthesis methods: the Robinson-Gabriel, Fischer, and van Leusen syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in oxazole synthesis?

A1: Common side reactions across the Robinson-Gabriel, Fischer, and van Leusen syntheses include the formation of alternative ring structures (like oxazolidinones), rearrangements, and reactions involving reagents or solvents.[1] The specific side reactions are highly dependent on the chosen synthetic route and reaction conditions.[1] For instance, using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) can lead to Vilsmeier-Haack formylation of any electron-rich aromatic rings in the substrate.[1]

Q2: How can I generally minimize side reactions in my oxazole synthesis?

A2: Careful control of reaction parameters is crucial. This includes precise temperature control, the use of high-purity, dry solvents and reagents, and the dropwise addition of reagents to avoid localized high concentrations.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) or other analytical techniques can help in quenching the reaction at the optimal time to prevent the formation of degradation products.[1]

Q3: Are there any general purification strategies to remove common byproducts?

A3: Column chromatography on silica gel is the most common method for purifying oxazoles from reaction byproducts.[1] The choice of eluent will depend on the polarity of the desired oxazole and the impurities. In some cases, recrystallization or distillation (for volatile oxazoles) can also be effective.[1]

Q4: Can the choice of starting materials influence the likelihood of side reactions?

A4: Absolutely. The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction pathway. For example, in the Fischer synthesis, the nature of the aromatic groups on the cyanohydrin and aldehyde can influence the propensity for side reactions like ring chlorination.[2]

Troubleshooting Guide 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust method for creating oxazoles via the cyclodehydration of 2-acylamino ketones.[3][4] While effective, it is not without its challenges, particularly concerning the choice of a strong acid dehydrating agent.[1][5]

Common Issues & Side Products
Observed Issue Potential Cause Troubleshooting & Optimization
Low Yield / No Product Incomplete Cyclization: The energy barrier for the cyclodehydration of the 2-acylamino-ketone is not being overcome.Optimize Dehydrating Agent: Traditional agents like concentrated H₂SO₄ can cause charring.[1] Polyphosphoric acid (PPA) can often improve yields to the 50-60% range.[6] Other effective agents include POCl₃, PCl₅, and trifluoroacetic anhydride (TFAA).[5] For sensitive substrates, milder conditions using triphenylphosphine and iodine are recommended.[4][5]
Starting Material Decomposition: Harsh acidic conditions can degrade sensitive substrates.Use a Milder Dehydrating Agent: As mentioned above, reagents like PPh₃/I₂ or the Burgess reagent are suitable for acid-sensitive materials.[5] Reduce Reaction Time: Monitor the reaction closely with TLC and perform the work-up as soon as the starting material is consumed.
Significant Byproducts Detected Formation of Enamides: Elimination of water can occur, leading to a competing enamide side product.Modify Reaction Conditions: Adjusting the temperature or changing the dehydrating agent can disfavor the enamide formation pathway.[5]
Polymerization/Tar Formation: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis.Lower the Reaction Temperature: This can help control the reaction rate and minimize polymerization.[5] Slow Reagent Addition: Add the dehydrating agent slowly to maintain a controlled reaction temperature.
Hydrolysis of Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of key intermediates.Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[5]
Mechanism: Desired Oxazole vs. Enamide Side Product

The following diagram illustrates the mechanistic branch point where the reaction can either proceed to the desired oxazole or form an unwanted enamide byproduct.

Robinson_Gabriel start 2-Acylamino Ketone protonated Protonated Intermediate start->protonated + H⁺ oxazoline Oxazoline Intermediate protonated->oxazoline Intramolecular Cyclization elimination protonated->elimination oxazole Desired Oxazole Product oxazoline->oxazole - H₂O (Dehydration) enamide Enamide Side Product elimination->enamide Elimination of H₂O

Caption: Robinson-Gabriel: Oxazole vs. Enamide Formation.

Troubleshooting Guide 2: The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method synthesizes 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with another aldehyde, typically aromatic, under anhydrous acidic conditions (e.g., HCl in dry ether).[7][8]

Common Issues & Side Products
Observed Issue Potential Cause Troubleshooting & Optimization
Chlorinated Byproducts Ring Chlorination: The use of HCl can lead to electrophilic chlorination of activated aromatic rings present in the substrate.Use Alternative Acids: While HCl is traditional, exploring other anhydrous acid sources may mitigate this issue. Modify Substrate: If possible, use substrates with less electron-rich aromatic rings that are less susceptible to chlorination.
Formation of Oxazolidinone Incomplete Dehydration/Rearrangement: A common byproduct is the corresponding 4-oxazolidinone, arising from an alternative reaction pathway.[7]Ensure Anhydrous Conditions: The presence of water can interfere with the final dehydration step. Use thoroughly dried solvents (dry ether) and reagents. Strict Temperature Control: The reaction proceeds under mild conditions; excessive heat can promote side reactions.[7]
Low Yield Purity of Cyanohydrin: The cyanohydrin starting material can be unstable. Impurities or degradation can inhibit the reaction.Freshly Prepare Cyanohydrin: Use freshly prepared or purified cyanohydrin for the best results. Equimolar Reactants: Ensure equimolar amounts of the cyanohydrin and aldehyde are used.[7]
Mechanism: Oxazole vs. Oxazolidinone Formation

The key to avoiding the oxazolidinone byproduct lies in favoring the final elimination step to form the aromatic oxazole ring.

Fischer_Oxazole reactants Cyanohydrin + Aldehyde iminochloride Iminochloride Intermediate reactants->iminochloride + HCl (gas) in dry ether chloro_oxazoline Chloro-oxazoline Intermediate iminochloride->chloro_oxazoline Cyclization & -H₂O oxazole Desired 2,5-Disubstituted Oxazole chloro_oxazoline->oxazole Tautomerization & -HCl oxazolidinone Oxazolidinone Byproduct chloro_oxazoline->oxazolidinone Alternative Pathway (e.g., Hydrolysis)

Caption: Fischer Synthesis: Oxazole vs. Oxazolidinone Byproduct.

Troubleshooting Guide 3: The Van Leusen Oxazole Synthesis

The van Leusen reaction provides an effective route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, like potassium carbonate, in an alcohol solvent.[9][10][11]

Common Issues & Side Products
Observed Issue Potential Cause Troubleshooting & Optimization
Formation of Rearranged Enamines Substrate-Specific Rearrangement: Certain substrates, such as 3-formylindoles, are known to produce rearranged indolyl primary enamines alongside the expected oxazole.Screen Solvents and Bases: The choice of solvent and base can sometimes influence the reaction pathway. Experiment with different conditions to favor the desired cyclization.
Formation of 4-Alkoxy-2-oxazoline Excess Alcohol: Using an excess of a primary alcohol (e.g., methanol) as the solvent can favor the formation of a 4-alkoxy-2-oxazoline side product.Control Alcohol Amount: The amount of primary alcohol should be carefully controlled, typically in the range of 1-2 equivalents.[12]
Incomplete Reaction Ineffective Deprotonation of TosMIC: The base may not be strong enough or may be consumed by acidic impurities.Ensure Purity of TosMIC: Acidic impurities like p-toluenesulfinic acid can consume the base, leading to lower yields.[13] Use a Strong, Non-nucleophilic Base: Potassium carbonate is common, but other bases can be explored. Ensure the base is anhydrous.
Experimental Protocol: Synthesis of a 5-Aryl-1,3-Oxazole

This protocol provides a general procedure for the synthesis of a 5-aryl-1,3-oxazole using microwave-assisted heating.

  • Preparation: In a microwave-safe vial, combine the aromatic aldehyde (1.0 mmol), TosMIC (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous methanol (5 mL) to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 100-120 °C for 15-30 minutes.

  • Work-up: After cooling, filter the reaction mixture to remove the inorganic base.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,3-oxazole.

References

  • BenchChem. (2025). . BenchChem Technical Support.
  • Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Phalke, S. D., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. BenchChem Technical Support.
  • Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved February 18, 2026, from [Link]

  • Grokipedia. (n.d.). Fischer oxazole synthesis. Retrieved February 18, 2026, from [Link]

  • Turchi, I. J. (Ed.). (2003). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons.
  • BenchChem. (2025). Troubleshooting Guide for the Robinson-Gabriel Synthesis of Oxazoles. BenchChem Technical Support.
  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry. (2023, September 20). Fischer Oxazole Synthesis Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved February 18, 2026, from [Link]

  • Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved February 18, 2026, from [Link]

  • al masri, s. (n.d.). Synthesis of Oxazole. Prezi. Retrieved February 18, 2026, from [Link]

  • Choudhary, A. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved February 18, 2026, from [Link]

  • SynArchive. (n.d.). Van Leusen Reaction. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved February 18, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved February 18, 2026, from [Link]

Sources

Solubility issues of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole

Welcome to the dedicated technical support guide for 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with this compound, particularly concerning its solubility in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower you in your experimental design.

Troubleshooting Guide: Solubility Issues

Researchers frequently encounter difficulties dissolving 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole. This guide provides a systematic approach to overcoming these challenges, moving from simple, common solvents to more advanced techniques.

Question: My compound won't dissolve in standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at room temperature. What should I do next?

This is a common starting point and an expected observation for a molecule with this structure. The compound possesses a complex combination of polar and non-polar characteristics: a large, non-polar benzyloxy group, a polar bromo-pyridine moiety, and a polar oxazole ring.[1] This duality means it may not be perfectly suited for either highly polar or completely non-polar solvents. Furthermore, the planar, aromatic nature of the core structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.

Your next steps should involve a systematic exploration of solvent classes and energy input.

Rationale: Solvents in this class have high dielectric constants and are excellent at solvating a wide range of molecules, particularly those with multiple polar functional groups. They can effectively disrupt the intermolecular forces holding the crystal lattice together.

  • Recommended Solvents:

    • N,N-Dimethylformamide (DMF): Often a first choice for dissolving complex heterocyclic compounds.[2]

    • Dimethyl Sulfoxide (DMSO): Another powerful solvent, but be aware of its high boiling point and potential to interfere with downstream reactions or analysis.

    • Acetonitrile (ACN): While less potent than DMF or DMSO, it is useful for applications like HPLC and can be effective, especially with warming.[3]

    • Tetrahydrofuran (THF): The ether oxygen can interact with the molecule, and its moderate polarity can be effective. It is often used in reactions involving pyridine derivatives.[4]

Protocol:

  • To 5-10 mg of your compound, add 0.5 mL of the chosen solvent (e.g., DMF).

  • Vortex for 1-2 minutes at room temperature.

  • Observe for dissolution. If undissolved particles remain, proceed to Step 2.

Rationale: Increasing the temperature provides the energy needed to overcome the activation barrier for dissolution (i.e., the crystal lattice energy). Most organic compounds exhibit significantly higher solubility at elevated temperatures.[3]

Protocol:

  • Using a solution prepared in Step 1, gently warm the vial in a water bath or on a heating block to 40-60°C.

  • Caution: Do not exceed the boiling point of your solvent. Be particularly careful with volatile solvents like THF and ACN.

  • Continue vortexing or stirring while heating.

  • Observe for dissolution. If the compound dissolves but precipitates upon cooling, it indicates that you have found a suitable solvent for hot filtration or recrystallization, but the compound has low solubility at room temperature.

Rationale: A binary solvent system can fine-tune the polarity to perfectly match the solute's requirements. By mixing a "good" solvent (one in which the compound shows some solubility) with a "poor" solvent, you can often achieve a higher overall solubility than in either individual solvent.[3]

  • Suggested Mixtures:

    • DCM/Methanol (MeOH): A classic mixture. DCM solvates the non-polar regions, while MeOH interacts with the polar heterocycles.

    • Toluene/DMF: Toluene can effectively solvate the benzyloxy group, while a small amount of DMF can disrupt the polar interactions.

    • THF/Heptane: Useful for chromatography; dissolving in THF and then gradually adding heptane can help determine purification conditions.

Protocol:

  • Dissolve the compound in a minimal amount of the more potent solvent (e.g., 200 µL of DMF).

  • Once dissolved, slowly add the second solvent (e.g., Toluene) dropwise.

  • If precipitation occurs, you have identified an anti-solvent, which is useful knowledge for crystallization. If solubility is maintained, you have created a viable mixed-solvent system.

Rationale: Sonication uses high-frequency sound waves to create microbubbles that collapse, generating localized energy. This process, known as cavitation, can physically break apart solid aggregates and accelerate the dissolution process where it is kinetically, rather than thermodynamically, limited.

Protocol:

  • Place your vial containing the compound and solvent into a bath sonicator.

  • Sonicate for 5-15 minutes.

  • Check for dissolution. This can be combined with gentle warming for synergistic effects.

The following diagram illustrates the logical workflow for troubleshooting solubility.

G cluster_0 Troubleshooting Workflow start Compound Fails to Dissolve in Standard Solvents (DCM, EtOAc) step1 Try Aprotic Polar Solvents (DMF, DMSO, ACN, THF) start->step1 Initial Attempt step2 Apply Gentle Heat (40-60 °C) step1->step2 If Not Soluble success Compound Dissolved step1->success Soluble step3 Use Solvent Mixtures (e.g., DCM/MeOH, Toluene/DMF) step2->step3 If Not Soluble step2->success Soluble step4 Utilize Sonication step3->step4 If Still Challenging step3->success Soluble step4->success Soluble fail Consult Further Options (e.g., different salt form, derivatization) step4->fail If Not Soluble

Caption: A step-by-step workflow for addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility profile of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole based on its structure?

Based on its constituent functional groups, we can predict the following:

  • Low solubility in non-polar solvents (e.g., Hexane, Heptane): The polar pyridine and oxazole rings prevent dissolution in highly lipophilic environments.[5]

  • Low to moderate solubility in moderately polar solvents (e.g., DCM, Ether, EtOAc): The large, rigid aromatic system and potential for strong crystal packing limit solubility despite these solvents being common starting points.

  • Good solubility in polar aprotic solvents (e.g., DMF, DMSO, NMP): These are the most promising solvents. They can effectively solvate the entire molecule, addressing both the polar heterocycles and accommodating the non-polar benzyloxy group. The synthesis of similar oxazole derivatives often employs solvents like DMF or toluene.[2][6]

  • Variable solubility in alcohols (e.g., MeOH, EtOH): Solubility is likely to be moderate and highly dependent on temperature. These solvents can act as hydrogen bond acceptors for the heteroatoms but may struggle to solvate the large non-polar benzyl moiety.

Q2: I observed my compound "oiling out" upon heating instead of dissolving. What does this mean?

"Oiling out" occurs when a compound melts in the solvent before it fully dissolves. This happens when the melting point of the solute is lower than the boiling point of the solvent being used, and the solubility limit is not reached before melting. The molten, undissolved compound is immiscible with the solvent, forming oily droplets.

Solution:

  • Add a small amount of a co-solvent in which the compound is more soluble (a "good" solvent) to the hot mixture. This should dissolve the oil.

  • Alternatively, switch to a lower-boiling point solvent system where the compound is soluble, or use a larger volume of the current solvent.

Q3: Could the benzyloxy group be causing the solubility issues? How would it compare to a simpler hydroxyl (-OH) group?

The benzyloxy group is a major contributor to the molecule's solubility profile.

  • Increased Lipophilicity: The large, non-polar benzyl ring significantly increases the molecule's size and lipophilicity compared to a simple hydroxyl group. This decreases its solubility in polar solvents like water or methanol but increases its affinity for non-polar to moderately polar solvents like toluene, THF, and DCM.[7]

  • Loss of Hydrogen Bonding: A hydroxyl group can act as both a hydrogen bond donor and acceptor. The benzyloxy group's ether oxygen can only act as a hydrogen bond acceptor. This loss of the hydrogen bond donating capability reduces its ability to interact with protic solvents (like alcohols) and can lead to lower solubility in those systems.

Q4: Are there any stability concerns I should be aware of when heating this compound?

Yes. While the oxazole ring is generally stable, bromo-pyridine derivatives can be susceptible to degradation or side reactions under certain conditions.[4][8]

  • Nucleophilic Substitution: The bromine atom on the pyridine ring can be displaced by nucleophiles, especially at elevated temperatures. If your solvent is nucleophilic (e.g., an amine-based solvent or even alcohols under basic conditions), this could be a concern.

  • Free-Base Instability: Some free-base pyridine derivatives can be less stable over time.[4] While this compound is complex, it is good practice to store it in a cool, dry, and dark environment and to use freshly prepared solutions for sensitive experiments.

Q5: What solvents are recommended for purification by column chromatography?

For silica gel chromatography, a gradient system is almost certainly required.

  • Mobile Phase: Start with a non-polar solvent and gradually increase the polarity. A common and effective system would be a Heptane/Ethyl Acetate gradient. You may need to add a small percentage (0.5-2%) of a more polar solvent like Methanol or DCM to the ethyl acetate to elute the compound cleanly if it adheres strongly to the silica. Given the basic nitrogen on the pyridine ring, adding a small amount of triethylamine (TEA) or ammonia in methanol to the mobile phase can prevent streaking and improve peak shape.

The table below summarizes the recommended solvents for various applications.

ApplicationPrimary Solvent(s)Co-Solvent(s) / Additive(s)Rationale & Key Considerations
Reaction Medium Toluene, Dioxane, THFDMF, NMP (as co-solvent)Balances solvation of non-polar benzyloxy group and polar core. DMF can increase reactant solubility.
Stock Solution Prep DMSO, DMFN/AHigh dissolving power ensures complete solubilization for accurate concentration. Use DMSO for biological assays.
NMR Analysis DMSO-d6, CDCl3Small amount of MeOD-d4DMSO-d6 is the most likely to fully dissolve the compound. If using CDCl3, sonication or warming may be needed.
Chromatography Heptane / Ethyl AcetateMethanol, Triethylamine (TEA)Gradient elution is necessary. TEA is added to prevent peak tailing due to interaction with acidic silica.
Recrystallization Hot Acetonitrile, Ethanol, or TolueneHeptane or Water (as anti-solvent)Dissolve in a minimal amount of hot solvent and add anti-solvent dropwise until turbidity appears, then cool slowly.

References

  • BuyersGuideChem . 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | C15H11BrN2O2. Available at: [Link]

  • Reddit r/Chempros . Help with 4-Bromopyridine HCl. Available at: [Link]

  • Organic Syntheses . 5-(Thiophen-2-yl)oxazole. Available at: [Link]

  • Royal Society of Chemistry . Substituted pyridines from isoxazoles: scope and mechanism. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences . Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • Chempanda . Bromopyridine: Common isomorphs, synthesis, applications and storage. Available at: [Link]

  • SciSpace . CCXXXII.—A new synthesis of oxazole derivatives. Available at: [Link]

  • Google Patents. WO2000073288A1 - Method for preparing 5-substituted oxazoles.
  • ResearchGate . Synthetic approaches for oxazole derivatives: A review. Available at: [Link]

  • LookChem . CAS 1228666-35-0 | 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole - Suppliers list. Available at: [Link]

  • Semantic Scholar . Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • PMC (PubMed Central) . Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Available at: [Link]

  • MDPI . Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available at: [Link]

  • PMC (PubMed Central) . Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Available at: [Link]

  • Organic Syntheses . 2-bromopyridine. Available at: [Link]

  • PMC (PubMed Central) . Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Available at: [Link]

  • MDPI . Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available at: [Link]

  • Journal of Organic and Medicinal Chemistry . Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Available at: [Link]

  • Chem . Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Available at: [Link]

  • ChemRxiv . Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in the Toluene + HO Reaction. Available at: [Link]

  • MDPI . Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Available at: [Link]

  • University of Nairobi . Pyridines. Available at: [Link]

  • Beilstein Journals . Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Available at: [Link]

Sources

Stability of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support guide for 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this multifunctional scaffold in their experimental workflows. We will address common questions and troubleshooting scenarios related to its chemical stability under various pH conditions, providing insights into potential degradation pathways and mitigation strategies.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole?

A1: The molecule possesses three key functionalities whose stability must be considered: the oxazole ring, the benzyloxy-pyridine ether linkage, and the bromo-pyridine C-Br bond. Each of these can be susceptible to degradation under specific conditions.

  • Oxazole Ring: This heterocycle is generally aromatic and stable but can be vulnerable to ring-opening under strongly acidic or basic hydrolytic conditions.[1][2]

  • Benzyloxy Ether: While ethers are typically stable, the benzylic C-O bond can be cleaved under vigorous acidic conditions or by catalytic hydrogenolysis.[3][4] It is generally stable towards bases.[3]

  • 6-Bromo-Pyridine Moiety: The C-Br bond on the electron-deficient pyridine ring is relatively stable but can be subject to nucleophilic attack or elimination-addition (pyridyne) mechanisms under harsh basic conditions.[5][6]

Q2: How stable is the oxazole ring under acidic conditions?

A2: The oxazole ring is generally more stable than related heterocycles like furans but can undergo decomposition in the presence of strong or concentrated acids.[1] The reaction typically involves protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water, leading to hydrolytic cleavage.[7] The ultimate products are often α-acylamino ketone-type structures or their fragments.[2] For many oxazole derivatives, degradation becomes significant in strongly acidic media (e.g., pH < 2) or upon heating in moderately acidic solutions.[8]

Q3: What is the expected stability of the molecule under basic conditions?

A3: The molecule faces two primary risks under basic conditions. First, the oxazole ring can be cleaved by strong bases. This often proceeds via deprotonation at the C2 position, which is the most acidic proton on the oxazole ring, potentially leading to a ring-opened isonitrile intermediate.[1][9] Second, the 6-bromo-pyridine moiety can react with strong, non-nucleophilic bases, which may induce an elimination-addition reaction via a pyridyne intermediate, leading to isomerization or substitution.[6] While aryl ethers are generally very stable to bases, the overall molecule's stability will likely be dictated by the oxazole ring's integrity.

Q4: Is the benzyloxy-pyridine ether linkage a point of failure?

A4: The benzyloxy group is a robust protecting group and is generally stable to a wide range of conditions, including many basic and mildly acidic environments.[10] However, its cleavage can be forced under vigorous acidic conditions (e.g., HBr, HI, or strong Lewis acids like BBr₃), which proceeds by protonation of the ether oxygen followed by nucleophilic attack at the benzylic carbon.[4][11][12] It is important to note that this cleavage is distinct from the more common deprotection method of catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a reductive process.[13] For typical aqueous acidic or basic workups at moderate temperatures, the benzyl ether is expected to remain intact.

Q5: Should I be concerned about the reactivity of the C-Br bond?

A5: The carbon-bromine bond on the pyridine ring is generally stable. Bromopyridines are stable under normal storage and handling conditions.[5][14] However, in the context of a synthetic sequence, this bond is a handle for cross-coupling reactions. Under strongly basic conditions used for other transformations, there is a possibility of nucleophilic aromatic substitution if a potent nucleophile is present, or the aforementioned pyridyne formation with a strong, hindered base.[6] For routine pH adjustments or extractions, the C-Br bond should be perfectly stable.

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Degradation Observed During Acidic Workup
  • Symptoms: You perform a reaction and quench with 1N HCl or stronger acid. Upon analysis by LC-MS or TLC, you observe significant loss of your starting material and the appearance of multiple new, more polar spots.

  • Probable Cause: You are likely observing acid-catalyzed hydrolysis of the oxazole ring. While the benzyl ether can also be cleaved by acid, this typically requires harsher conditions (stronger acid, higher temperatures).[4] The primary vulnerability is the oxazole.[1][7]

  • Mitigation Strategies:

    • Use Milder Acids: If possible, use a weaker acid for your workup, such as saturated aqueous ammonium chloride (NH₄Cl) or dilute acetic acid.

    • Control Temperature: Perform the quench and extraction at low temperatures (0 °C to 5 °C) to minimize the rate of hydrolysis.[2]

    • Minimize Contact Time: Do not let your compound sit in the acidic aqueous phase for extended periods. Proceed with extraction into an organic solvent promptly.

    • Aqueous Bicarbonate Wash: After an acid wash, immediately wash the organic layer with saturated sodium bicarbonate to neutralize any residual acid.

Problem 2: Compound Loss During a Reaction with a Strong Base
  • Symptoms: You are running a reaction using a strong base like sodium hydroxide, potassium tert-butoxide, or an organolithium reagent, and you see low recovery of your starting material or product.

  • Probable Cause: Strong bases can deprotonate and induce the opening of the oxazole ring.[9] With exceptionally strong and hindered bases, side reactions involving the bromopyridine moiety are also possible.[6]

  • Mitigation Strategies:

    • Choose a Milder Base: If the reaction chemistry allows, switch to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Temperature Control: If a strong base is required, run the reaction at the lowest possible temperature (e.g., -78 °C for organolithiums) to disfavor the degradation pathway.[1]

    • Alternative Reagents: Investigate alternative synthetic routes that avoid the need for harsh basic conditions.

Data & Protocols
Protocol 1: Standard pH Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole across a range of pH values.

1. Preparation of Buffers:

  • Prepare a series of aqueous buffers (e.g., 50 mM) covering a pH range from 2 to 12. Recommended systems:

    • pH 2-3: Citrate Buffer
    • pH 4-5: Acetate Buffer
    • pH 6-8: Phosphate Buffer
    • pH 9-10: Borate Buffer
    • pH 11-12: Carbonate-Bicarbonate Buffer

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the test compound in a suitable, water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).

3. Incubation:

  • In separate amber HPLC vials, add 950 µL of each buffer.

  • Spike each vial with 50 µL of the stock solution to achieve a final concentration of 50 µg/mL. The organic solvent content should be kept low (≤5%) to ensure it does not significantly impact stability.

  • Prepare vials for incubation at two temperatures: Room Temperature (25 °C) and an elevated temperature (e.g., 40 °C).

4. Time Points & Analysis:

  • Withdraw aliquots or sacrifice a vial for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze each sample by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection. Quantify the peak area of the parent compound.

5. Data Interpretation:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH and temperature condition.

Table 1: Hypothetical pH Stability Profile

(Illustrative data based on the known chemistry of the functional groups)

pH% Remaining (24h @ 25°C)% Remaining (24h @ 40°C)Probable Degradation Pathway
2.085%60%Oxazole ring hydrolysis[1][7]
4.0>98%95%Minimal degradation
7.0>99%>99%Stable
10.0>98%96%Minimal degradation
12.090%75%Oxazole ring opening[1][9]
Table 2: Summary of Potential Labilities
Functional GroupAcidic ConditionsBasic Conditions
Oxazole Ring High Risk: Susceptible to hydrolysis, especially at pH < 3 or with heat.[1][2]High Risk: Susceptible to ring-opening with strong bases (e.g., NaOH, organolithiums).[9]
Benzyloxy Ether Low-Moderate Risk: Stable to mild acids. Cleavage requires strong acids (HBr, BBr₃) and/or heat.[4][12]Very Low Risk: Generally stable.
Bromo-Pyridine Very Low Risk: Stable, forms pyridinium salt.Moderate Risk: Stable to mild bases. Potential for SNAr or pyridyne formation with strong bases/nucleophiles.[6]
Visualized Workflows and Mechanisms
Diagram 1: Experimental Workflow for pH Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Buffer Solutions (pH 2-12) e1 Spike Stock into Buffers (Final Conc. 50 µg/mL) p1->e1 p2 Prepare Compound Stock (1 mg/mL in ACN) p2->e1 e2 Incubate Samples (25°C and 40°C) e1->e2 e3 Withdraw Aliquots at Time Points (0, 2, 4, 8, 24, 48h) e2->e3 a1 Analyze via HPLC-UV e3->a1 a2 Quantify Parent Peak Area a1->a2 a3 Calculate % Remaining vs. T=0 a2->a3

Caption: Workflow for assessing compound stability across a pH gradient.

Diagram 2: Potential Degradation Pathways in Strong Acid

G cluster_acid Strong Acid (H₃O⁺, Heat) Molecule 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole P1 Oxazole Ring Hydrolysis Molecule->P1 Pathway A (More Likely) P2 Benzyl Ether Cleavage Molecule->P2 Pathway B (Harsher Conditions) D1 α-Acylamino Ketone Derivative P1->D1 D2 5-Hydroxy-6-bromopyridin-2-yl-oxazole + Benzyl Cation P2->D2

Caption: Major potential degradation routes in harsh acidic media.

Diagram 3: Potential Degradation Pathways in Strong Base

G cluster_base Strong Base (e.g., RO⁻, R₂N⁻) Molecule 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole P1 Oxazole Ring Opening Molecule->P1 Pathway C (Deprotonation at C2) P2 Pyridyne Formation Molecule->P2 Pathway D (Hindered Base) D1 Ring-Opened Isonitrile P1->D1 D2 Isomeric Substitution Products P2->D2

Caption: Potential degradation routes under strong basic conditions.

References
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]

  • Aldersley, M. F., Dean, B., & Hall, A. D. (1986). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 173-179. Retrieved from [Link]

  • NextGurukul. (n.d.). Notes On Ethers: Reactions - Maharashtra board Class 12 Chemistry. Retrieved from [Link]

  • Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Wang, Y., et al. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Dander, J. E., & Garg, N. K. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(35), 9417-9422. Retrieved from [Link]

Sources

Navigating the Labyrinth of Scale: A Technical Support Center for Substituted Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Welcome to the Technical Support Center for Scalability Challenges in the Synthesis of Substituted Oxazoles. As Senior Application Scientists, we understand that a reaction yielding promising results at the milligram scale can often present a host of unforeseen challenges when transitioning to gram- or kilogram-scale production. This guide is structured to provide direct, actionable advice to researchers, scientists, and drug development professionals encountering these hurdles. Here, we dissect common problems, explain the underlying chemical principles, and offer field-proven solutions to streamline your scale-up process.

Frequently Asked Questions (FAQs)

This section addresses overarching questions that frequently arise during the scale-up of oxazole synthesis.

Q1: My yield dropped significantly when I scaled up my reaction from 1 gram to 100 grams. What are the most likely culprits?

A1: A significant drop in yield upon scale-up is a classic problem that typically points to issues with mass and heat transfer. In a small flask, heating and mixing are relatively uniform. In a large reactor, however, inefficient stirring can create localized "hot spots" where reagents are exposed to excessive temperatures, leading to decomposition of starting materials or products.[1] Similarly, poor mixing can result in pockets of high reagent concentration, which can favor side reactions over the desired product formation. It's also crucial to re-evaluate your reagent addition rates; a rate that is perfectly fine on a small scale might be too fast for a larger volume, causing exothermic events that are difficult to control.[2]

A2: The appearance of new impurities at scale often relates to extended reaction times or localized temperature variations. A common example is the formation of enamides as byproducts in the Robinson-Gabriel synthesis through an alternative elimination pathway.[3] To identify the impurity, it is essential to employ robust analytical techniques such as LC-MS and NMR. Once identified, you can often mitigate its formation by adjusting reaction conditions. For instance, lowering the reaction temperature, even if it extends the reaction time slightly, can often suppress the formation of thermally-driven byproducts.[4] If the impurity is a result of a side reaction with a reagent, such as Vilsmeier-Haack formylation of an electron-rich ring when using POCl₃ in DMF, switching to a different dehydrating agent like polyphosphoric acid is a viable solution.[5]

Q3: Are there general strategies to improve the scalability of classical oxazole syntheses like the Robinson-Gabriel or van Leusen reactions?

A3: Absolutely. For classical methods that often rely on harsh reagents and high temperatures, modern adaptations can significantly improve scalability. For the Robinson-Gabriel synthesis, which traditionally uses strong acids like concentrated sulfuric acid that can cause charring, switching to milder dehydrating agents like trifluoroacetic anhydride or a two-step approach using Dess-Martin periodinane followed by a cyclodehydration with triphenylphosphine and iodine can lead to cleaner reactions and higher yields.[4][6] For the van Leusen reaction, which can be sluggish, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, which can be advantageous for throughput.[7][8] Furthermore, exploring continuous flow chemistry for these reactions can offer superior control over temperature, mixing, and reaction time, leading to more consistent results at scale.[9]

Q4: How do I choose the best purification strategy for a multi-kilogram batch of my substituted oxazole?

A4: At scale, purification strategies shift from being solely about purity to also encompassing efficiency, cost, and waste reduction. While chromatography is a powerful tool in the lab, it can be expensive and generate large volumes of solvent waste at an industrial scale. Therefore, crystallization is often the preferred method for purifying large quantities of solid oxazole derivatives.[3] The key is to find a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. For liquid oxazoles, distillation (if the product is thermally stable) or extraction are more common.[10] Pilot-scale liquid-liquid extraction studies can help optimize solvent choice and phase separation behavior to minimize the formation of problematic emulsions.[11]

Troubleshooting Guide by Synthetic Route

This section provides a more granular, question-and-answer-style troubleshooting guide for specific, common synthetic routes to substituted oxazoles.

Robinson-Gabriel Synthesis

The cyclodehydration of 2-acylamino ketones is a workhorse for preparing 2,5-disubstituted oxazoles, but not without its challenges.[12]

Problem 1: Low yield with significant tar or char formation.

  • Question: My reaction mixture is turning dark, and the yield of the desired oxazole is low. What's causing this, and how can I fix it?

  • Answer: This is a classic sign of decomposition caused by overly harsh reaction conditions, a common issue when using strong dehydrating agents like concentrated sulfuric acid.[4]

    • Solution 1: Change the Dehydrating Agent. Switch to a milder reagent. Polyphosphoric acid (PPA) can increase yields to the 50-60% range.[13][14] For even greater mildness, consider trifluoroacetic anhydride (TFAA) or a two-step approach with Dess-Martin periodinane for oxidation followed by cyclodehydration with triphenylphosphine and iodine.[4][15]

    • Solution 2: Optimize Temperature. Lower the reaction temperature. While this may increase the reaction time, it will likely minimize decomposition and improve the overall yield.

    • Solution 3: Consider Microwave Synthesis. Microwave irradiation can significantly shorten reaction times, reducing the time your substrate is exposed to high temperatures and potentially leading to a cleaner reaction profile.[16]

Problem 2: Incomplete reaction, even after prolonged heating.

  • Question: My starting material is still present after several hours at reflux. How can I drive the reaction to completion?

  • Answer: This indicates that the activation energy for the cyclodehydration is not being met, or the chosen dehydrating agent is not potent enough for your specific substrate.

    • Solution 1: Increase Reagent Stoichiometry. A modest increase in the amount of the dehydrating agent can sometimes be effective, but be cautious as this can also promote side reactions.

    • Solution 2: Switch to a More Powerful Dehydrating Agent. If you are using a mild agent like TFAA, consider moving to a more reactive one like phosphorus oxychloride (POCl₃).[4]

Van Leusen Oxazole Synthesis

This versatile reaction uses tosylmethyl isocyanide (TosMIC) to construct the oxazole ring from aldehydes, typically yielding 5-substituted oxazoles.[17][18]

Problem 1: Formation of a 4-alkoxy-2-oxazoline byproduct.

  • Question: I'm seeing a significant amount of a 4-alkoxy-2-oxazoline side product in my van Leusen reaction. Why is this happening?

  • Answer: This is a known side reaction when using an excess of a primary alcohol (like methanol or ethanol) as the solvent or co-solvent. The alcohol can act as a nucleophile and participate in the reaction.[14]

    • Solution: Carefully control the amount of alcohol used. Often, only 1-2 equivalents are needed to facilitate the reaction without promoting the formation of the oxazoline byproduct.[14]

Problem 2: The reaction is very slow at room temperature.

  • Question: My van Leusen reaction takes a very long time to go to completion. How can I speed it up?

  • Answer: While the van Leusen reaction can be run at room temperature, it is often slow.

    • Solution 1: Increase the Temperature. Heating the reaction to reflux in a suitable solvent like methanol is a common way to increase the reaction rate.[17]

    • Solution 2: Use Microwave Irradiation. As with the Robinson-Gabriel synthesis, microwave assistance can dramatically reduce reaction times, often from hours to just a few minutes, and has been successfully applied to gram-scale synthesis.[7][19]

    • Solution 3: Consider a Pressure Reactor. Using a pressure reactor can also significantly decrease reaction times.[6]

Fischer Oxazole Synthesis

This classical method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[18][19]

Problem 1: The reaction is moisture-sensitive and gives inconsistent yields.

  • Question: I'm having trouble getting reproducible results with the Fischer oxazole synthesis. What's the key to consistency?

  • Answer: The Fischer oxazole synthesis is notoriously sensitive to moisture. The use of anhydrous hydrogen chloride in dry ether is critical.[8] Any water present can hydrolyze the intermediates and prevent the cyclization from occurring.

    • Solution: Ensure all your reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry the gaseous hydrogen chloride before passing it through the reaction mixture.

Problem 2: Formation of a chloro-oxazoline or other chlorinated byproducts.

  • Question: I'm observing chlorinated byproducts in my Fischer synthesis. How can I avoid this?

  • Answer: The iminochloride intermediate in the Fischer synthesis can react further with the acid catalyst, leading to the formation of chloro-oxazolines or even chlorination of aromatic rings.[8]

    • Solution: Carefully control the amount of anhydrous HCl used. Passing the gas through the solution until saturation, as is often described, can lead to an excess of acid. Try using a stoichiometric amount of HCl or a milder acid catalyst.

Advanced Solutions for Scalability

For industrial applications, moving beyond traditional batch chemistry can offer significant advantages in terms of safety, consistency, and throughput.

Flow Chemistry

Continuous flow chemistry is a powerful tool for scaling up oxazole synthesis. By pumping reagents through a heated and mixed reactor, precise control over reaction parameters can be achieved.[9]

  • Advantages:

    • Superior Heat Transfer: The high surface-area-to-volume ratio in a flow reactor allows for rapid and efficient heat dissipation, making it much safer to run highly exothermic reactions.[2]

    • Improved Mixing: Micromixers in flow reactors ensure rapid and efficient mixing, which can lead to higher yields and fewer byproducts.

    • Scalability: Scaling up a flow process often involves simply running the reactor for a longer time, rather than using larger, more expensive equipment.[9]

    • Safety: The small reaction volume at any given time minimizes the risk of thermal runaway.[2]

A continuous flow process for the synthesis of aryl nitriles via the van Leusen reaction has been developed, demonstrating the potential for this technology to provide a safer and more scalable alternative to traditional batch methods.[20]

Purification at Scale: Crystallization Protocol

Crystallization is a cornerstone of purification in the pharmaceutical and fine chemical industries.

General Protocol for Recrystallization of a Substituted Oxazole:

  • Solvent Selection: Choose a solvent in which the oxazole is highly soluble when hot and poorly soluble when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Common solvent systems for oxazoles include ethanol, ethyl acetate/hexanes, and toluene.

  • Dissolution: In a suitably sized reactor, dissolve the crude oxazole in the minimum amount of hot solvent.

  • Decolorization (if necessary): If the solution is colored by impurities, you can add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Cooling: Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration, for example, using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary and Comparison of Synthesis Methods

The following table provides a comparative overview of the classical synthesis methods discussed. Yields and reaction times are indicative and will vary depending on the specific substrates and conditions used.

Synthesis MethodStarting MaterialsReagents/ConditionsTypical Reaction TimeTypical TemperatureReported Yield (%)Key Scalability Challenges
Robinson-Gabriel 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAASeveral hoursHigh (often >100 °C)50-60% with PPA[13][14]Harsh conditions, potential for charring and side reactions, difficult heat management.
van Leusen Aldehydes, TosMICBase (e.g., K₂CO₃) in alcoholSeveral hoursRefluxModerate to good[17][21]Sluggish reaction rates, potential for side reactions with excess alcohol.
Fischer Cyanohydrins, AldehydesAnhydrous HCl in dry etherSeveral hours to a dayMildModerate[8][19]Extreme moisture sensitivity, potential for chlorinated byproducts.

Visualizing Scalability Workflows

Troubleshooting Low Yields in Scaled-Up Reactions

Caption: A decision tree for troubleshooting low yields in scaled-up oxazole synthesis.

General Workflow for Method Scale-Up

ScaleUpWorkflow cluster_0 Bench Scale (mg-g) cluster_1 Pilot Scale (g-kg) cluster_2 Production Scale (kg+) Bench Initial Synthesis & Optimization Pilot Identify Scalability Risks (Heat Transfer, Mixing) Refine Protocol Bench->Pilot Initial Scale-Up Pilot->Bench Re-optimization Production Implement Process Controls Validate Method Pilot->Production Technology Transfer

Caption: A generalized workflow for scaling up oxazole synthesis from bench to production.

References

  • Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis. BenchChem. (2025).
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem. (2025).
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. (2025).
  • Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. BenchChem. (2025).
  • SOP: CRYSTALLIZ
  • A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. (2023).
  • Scalable Continuous Flow Synthesis of Pharmaceuticals and Agrochemicals. IIT Bombay. (n.d.).
  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999).
  • Robinson-Gabriel Synthesis. SynArchive. (n.d.).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. (2023).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. (2025).
  • Robinson–Gabriel synthesis. Wikipedia. (n.d.).
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. (2022).
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. (2020).
  • The transformative role of Computational Fluid Dynamics (CFD) in chemical engineering. (2024).
  • Wipf, P., Miller, C. P. A new sequence for the synthesis of various 2,4-disubstituted oxazoles from alpha-amino acids. The Journal of Organic Chemistry. (1993).
  • Gabriel Synthesis. Organic Chemistry Tutor. (n.d.).
  • Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Beilstein Journals. (2017).
  • Reproducibility and Scalability of Microwave-Assisted Reactions.
  • A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. (2020).
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. BenchChem. (2025).
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. (n.d.).
  • Van Leusen Reaction. Organic Chemistry Portal. (n.d.).
  • Fischer oxazole synthesis. Wikipedia. (n.d.).
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. BenchChem. (2025).
  • Van Leusen reaction. Grokipedia. (n.d.).
  • 1,2-Benziodoxol-3(1H). Organic Syntheses Procedure. (n.d.).
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Van Leusen reaction. Wikipedia. (n.d.).
  • Tips for scaling up liquid-liquid extraction processes in pilot plants.
  • Fischer oxazole synthesis. Grokipedia. (n.d.).
  • Synthetic approaches for oxazole derivatives: A review.
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. (2023).
  • NEW CHEMISTRY OF OXAZOLES. LOCKSS. (n.d.).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. (2023).
  • Dess–Martin oxid
  • Dess-Martin Oxid
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. (2020).
  • Synthetic approaches for oxazole derivatives: A review.
  • Robinson–Gabriel synthesis.
  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. (n.d.).
  • Method for the recrystallisation and/or purification of azo-type compounds.
  • Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Reaction Chemistry & Engineering. (n.d.).
  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI. (2025).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical comparison and predictive analysis of the mass spectrometry (MS) behavior of the novel heterocyclic compound, 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole. As a molecule incorporating multiple distinct chemical moieties—a bromopyridine, an oxazole, and a benzyloxy group—its characterization presents a unique challenge and an opportunity to explore advanced analytical strategies. While direct experimental data for this specific molecule is not yet widely published, this document synthesizes established principles of mass spectrometry to forecast its ionization and fragmentation patterns. We will compare the utility of different ionization techniques, propose detailed fragmentation pathways, and provide robust experimental protocols for its characterization. This guide is intended for researchers in drug discovery and medicinal chemistry who require a deep understanding of how to structurally elucidate complex small molecules using mass spectrometry.

Molecular Structure and Isotopic Signature

The first step in any mass spectrometric analysis is a thorough understanding of the analyte's structure and its theoretical mass. The structure of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole is provided below.

  • Molecular Formula: C₁₅H₁₁BrN₂O₂

  • Monoisotopic Mass: 342.0007 g/mol

A critical feature of this molecule is the presence of a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in prevalence. Consequently, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This characteristic M and M+2 isotopic pattern is a definitive signature for the presence of a single bromine atom in a fragment and is a primary confirmation point in the analysis.

Comparison of Ionization Techniques for Analysis

The choice of ionization method is paramount as it dictates the nature of the resulting mass spectrum. For a molecule of this complexity, a soft ionization technique is preferable for identifying the molecular ion, while a hard ionization technique is necessary to induce fragmentation for structural elucidation.

Electrospray Ionization (ESI-MS)

ESI is a "soft" ionization technique that typically imparts minimal excess energy to the analyte, making it ideal for unambiguously determining the molecular weight.[1] In positive ion mode, the molecule is expected to be protonated, likely on one of the nitrogen atoms, to form a protonated molecular ion, [M+H]⁺.

  • Advantages:

    • Preserves the molecular ion, resulting in a strong signal at the expected m/z (343.0 and 345.0 for the two bromine isotopes).

    • High sensitivity and compatibility with liquid chromatography (LC-MS), allowing for analysis of complex mixtures.[1]

    • Reduces the likelihood of premature fragmentation, simplifying spectral interpretation.

  • Limitations:

    • Provides limited structural information without tandem MS (MS/MS) as fragmentation is minimal.[1]

Electron Ionization (EI-MS)

EI is a "hard" ionization technique where high-energy electrons bombard the molecule, causing ionization and extensive fragmentation.[2] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.

  • Advantages:

    • Generates a reproducible and detailed fragmentation pattern that is highly useful for structural confirmation.

    • Extensive libraries of EI spectra exist for comparison with known substructures.

  • Limitations:

    • The molecular ion may be weak or entirely absent for molecules that are not highly stable.[2]

    • The complexity of the fragmentation can sometimes make interpretation challenging.

Below is a conceptual workflow for analyzing a novel compound using these complementary techniques.

Figure 1: General MS Analysis Workflow cluster_0 Sample Preparation cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Interpretation Prep Dissolve Compound in Suitable Solvent (e.g., ACN/H2O for ESI, DCM for EI) ESI Electrospray Ionization (ESI) (Soft Ionization) Prep->ESI LC-MS EI Electron Ionization (EI) (Hard Ionization) Prep->EI Direct Infusion or GC-MS MS_ESI Detect [M+H]⁺ (m/z 343/345) ESI->MS_ESI MS_EI Detect M⁺˙ and Fragment Ions EI->MS_EI Tandem_MS Tandem MS (MS/MS) Select [M+H]⁺ and fragment MS_ESI->Tandem_MS Isolation Data_ESI Molecular Weight Confirmation MS_ESI->Data_ESI Data_EI Structural Elucidation via Fragmentation Pattern MS_EI->Data_EI Data_Tandem Confirm Fragment Structures Tandem_MS->Data_Tandem

Figure 1: General MS Analysis Workflow

Predicted Fragmentation Pathways

The true power of mass spectrometry in structural elucidation lies in the analysis of fragmentation patterns. Based on the known fragmentation of related heterocyclic compounds, we can predict the major fragmentation pathways for 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole.[3][4][5]

The diagram below illustrates the most probable fragmentation events under EI-MS conditions or during collision-induced dissociation in ESI-MS/MS.

Figure 2: Predicted Fragmentation Pathways M [M]⁺˙ m/z 342/344 F1 [M - C₇H₇]⁺ m/z 251/253 M->F1 - C₇H₇• F2 [M - Br]⁺ m/z 263 M->F2 - Br• F3 Tropylium Ion [C₇H₇]⁺ m/z 91 M->F3 Benzyl Cleavage F5 [F1 - Br]⁺ m/z 172 F1->F5 - Br• F4 [F2 - CO]⁺ m/z 235 F2->F4 - CO F6 [F2 - HCN]⁺ m/z 236 F2->F6 - HCN

Figure 2: Predicted Fragmentation Pathways
Key Predicted Fragments and Their Origins
Predicted m/z Proposed Ion Structure / Origin Rationale and Supporting Evidence
342 / 344 [C₁₅H₁₁BrN₂O₂]⁺˙ (Molecular Ion, M⁺˙) The parent ion. The 1:1 intensity ratio of these peaks is the primary evidence for the presence of one bromine atom.[6]
263 [M - Br]⁺ Loss of the bromine radical from the pyridine ring. This is a common fragmentation for bromo-aromatic compounds.[7][8] The resulting ion is a singlet, having lost the isotopic signature.
251 / 253 [M - C₇H₇]⁺ Cleavage of the benzyl-oxygen bond with loss of a benzyl radical (C₇H₇•). This results in a stable phenoxy-type ion. The Br isotopic pattern is retained.
235 [M - Br - CO]⁺ Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. The loss of CO is a characteristic fragmentation pathway for oxazole rings.[4][9]
172 [M - C₇H₇ - Br]⁺ Loss of the bromine radical from the F1 fragment. This confirms the sequential loss of both the benzyl and bromo groups.
91 [C₇H₇]⁺ Formation of the highly stable tropylium cation from the benzyloxy group. This is one of the most common fragments in the mass spectra of benzyl-containing compounds and is often the base peak.

Recommended Experimental Protocols

To validate the predicted data, the following self-validating protocols are recommended.

Protocol 1: LC-ESI-MS for Molecular Weight Confirmation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.[10]

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.0 kV.[3]

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 8-12 L/min.

    • Scan Range: m/z 100-1000.

  • Data Validation: Confirm the presence of ions at m/z 343.0 and 345.0 in a ~1:1 ratio with high mass accuracy (< 5 ppm).

Protocol 2: EI-MS for Fragmentation Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • MS Parameters (EI Mode):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Scan Range: m/z 40-500.

  • Data Validation: The spectrum should contain peaks corresponding to the predicted fragments in the table above. The presence of a strong peak at m/z 91 and the characteristic loss of Br (m/z 263) would provide strong evidence for the proposed structure.

Complementary Analytical Techniques

Mass spectrometry provides molecular weight and structural information via fragmentation, but a complete and authoritative characterization requires orthogonal data.

Figure 3: Complementary Data for Structural Elucidation Structure Confirmed Structure MS Mass Spectrometry (MS) MS_Info • Molecular Formula • Connectivity (Fragments) MS->MS_Info NMR Nuclear Magnetic Resonance (NMR) NMR_Info • Carbon-Hydrogen Framework • Atom Connectivity (¹H, ¹³C, COSY, HMBC) NMR->NMR_Info IR Infrared Spectroscopy (IR) IR_Info • Functional Groups (C=N, C-O, C-Br, Aromatic C-H) IR->IR_Info MS_Info->Structure NMR_Info->Structure IR_Info->Structure

Sources

The Pivotal Role of Substitution in the Bioactivity of Pyridinyl-Oxazole Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine and oxazole heterocycles stand out as privileged scaffolds, forming the core of numerous compounds with significant therapeutic potential.[1][2] Their combination into a single molecular entity, the pyridinyl-oxazole framework, has garnered considerable interest, particularly in the realm of oncology. This guide delves into a comparative analysis of the biological activity of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole analogs, examining how structural modifications influence their cytotoxic effects against various cancer cell lines. We will explore the causality behind experimental design and present supporting data to illuminate the structure-activity relationships (SAR) that govern the potency of these compounds.

The Rationale for Targeting Cancer with Pyridinyl-Oxazole Scaffolds

The fusion of a pyridine ring and an oxazole ring creates a unique electronic and steric environment, making it an attractive candidate for interacting with various biological targets.[3][4] Oxazole derivatives have been shown to inhibit a range of targets crucial for cancer cell proliferation, including protein kinases, tubulin, and DNA topoisomerases.[2][5] The pyridine moiety, a common feature in many approved drugs, can enhance solubility, modulate metabolic stability, and provide additional points for target interaction.[1] The core structure of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole serves as a foundational template for systematic chemical modifications aimed at optimizing anticancer activity.

Comparative Cytotoxicity of Pyridinyl-Oxazole Analogs

While a comprehensive study on the specific 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole scaffold and its analogs is not extensively documented in publicly available literature, we can draw valuable insights from closely related pyridine-oxazole and pyridine-oxadiazole structures. The following data, synthesized from studies on analogous series, highlights the critical impact of substituent modifications on cytotoxic potency.

For the purpose of this guide, we will analyze representative data from studies on pyridine-based 1,3,4-oxadiazole derivatives, which share a similar heteroaromatic core and are evaluated for their anticancer properties.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Representative Pyridine-Oxadiazole Analogs

Compound IDR (Substitution on Pyridine Ring)A549 (Lung Carcinoma) IC50 (µM)Reference
5k 3,5-dichloro6.99 ± 3.15[6]
Reference 5-FluorouracilComparable to 5k[6]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly indicates that the substitution pattern on the pyridine ring plays a pivotal role in determining the cytotoxic activity of these compounds. For instance, the presence of dichloro-substitution at the 3 and 5 positions of the pyridine ring in compound 5k resulted in significant cytotoxic activity against the A549 lung cancer cell line, with potency comparable to the established anticancer drug 5-fluorouracil.[6] This suggests that electron-withdrawing groups at these positions may enhance the compound's ability to interact with its biological target.

Structure-Activity Relationship (SAR) Insights

The analysis of a broader range of analogs in the source literature reveals several key SAR trends:

  • Influence of Meta-Substituents: The study on pyridine-based 1,3,4-oxadiazole derivatives indicated that substituents at the meta-position of the pyridine ring tend to enhance cytotoxic activity.[6]

  • Impact of Bulky and Electron-Withdrawing Groups: Conversely, the presence of bulky groups or strongly electron-withdrawing groups at other positions was found to reduce the antiproliferative effect.[6] This highlights a delicate balance between electronic effects and steric hindrance in achieving optimal target engagement.

The logical relationship between chemical structure and biological activity is a cornerstone of medicinal chemistry. The diagram below illustrates the iterative process of lead optimization based on SAR.

SAR_Logic A Initial Lead Compound (e.g., Pyridine-Oxazole Core) B Synthesize Analogs (Vary Substituents) A->B Chemical Modification C Biological Screening (e.g., Cytotoxicity Assays) B->C Testing D Analyze Structure-Activity Relationship (SAR) C->D Data Analysis E Identify Potent Analogs and Favorable Substitutions D->E Interpretation F Design Next Generation of Analogs E->F Rational Design F->B Iterative Optimization

Caption: Iterative cycle of drug discovery driven by SAR.

Experimental Methodologies for Assessing Cytotoxicity

The determination of a compound's cytotoxic potential is a critical first step in its evaluation as a potential anticancer agent. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.

Detailed Protocol: MTT Assay

This protocol is a standardized procedure for evaluating the in vitro antiproliferative activity of novel compounds.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).
  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.
  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound.
  • Control wells containing medium with the vehicle (DMSO) and untreated cells are also included.
  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Following the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow of the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding in 96-well plate C Compound Treatment (48-72h incubation) A->C B Compound Dilution B->C D Add MTT Reagent (3-4h incubation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of pyridinyl-oxazole and related analogs underscores the profound impact of chemical substitution on biological activity. The identification of potent cytotoxic compounds, such as the 3,5-dichloro-substituted pyridine-oxadiazole derivative 5k , provides a strong rationale for the continued exploration of this chemical space.[6] Future research should focus on the synthesis and evaluation of a focused library of 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole analogs with systematic variations at multiple positions on both the pyridine and oxazole rings. Such studies, coupled with in-depth mechanistic investigations and in vivo efficacy assessments, will be instrumental in advancing this promising class of compounds towards clinical development as novel anticancer agents.

References

  • [This link was not cited in the text]
  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirsheld Analysis, and Cytotoxicity against A549 Cells. ACS Omega, 2025. [Link]

  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry, 2018. [Link]

  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 2023. [Link]

  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 2022. [Link]

  • [This link was not cited in the text]
  • [This link was not cited in the text]
  • [This link was not cited in the text]

Sources

Comparative Analysis of Synthetic Routes to Substituted Pyridinyl-Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridinyl-Oxazole Scaffold

The pyridinyl-oxazole moiety is a privileged pharmacophore in modern drug discovery, featuring prominently in kinase inhibitors (e.g., VEGFR, EGFR), antibacterial agents, and non-steroidal anti-inflammatory drugs (NSAIDs). The juxtaposition of the basic pyridine nitrogen and the oxazole ring creates unique hydrogen-bonding vectors and metabolic stability profiles essential for high-affinity target binding.

This guide objectively compares three distinct synthetic methodologies for constructing this scaffold:

  • Van Leusen Cycloaddition: The classic multicomponent reaction for 5-substituted oxazoles.

  • Oxidative Cyclization of Enamides: A modern, often metal-free approach for high-diversity analogs.

  • Transition Metal-Catalyzed C-H Activation: The state-of-the-art route for late-stage functionalization.

Route 1: The Van Leusen Oxazole Synthesis

Best For: Rapid access to 5-substituted oxazoles from readily available pyridine aldehydes.

Mechanistic Insight

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a C1-N1-C1 synthon. The reaction proceeds via a base-mediated [3+2] cycloaddition with a carbonyl compound (specifically pyridine-carboxaldehydes in this context), followed by the elimination of p-toluenesulfinic acid.

Key Causality: The acidity of the methylene protons in TosMIC (enhanced by the sulfonyl and isocyano groups) allows for facile deprotonation.[1][2] The subsequent elimination of the tosyl group is the thermodynamic driving force that restores aromaticity in the final oxazole ring.

Mechanism Diagram

VanLeusen TosMIC TosMIC Betaine Betaine Intermediate TosMIC->Betaine Deprotonation Base Base (K2CO3) Base->Betaine Aldehyde Pyridine-CHO Aldehyde->Betaine Nucleophilic Attack Oxazoline 4-Tosyl-2-oxazoline Betaine->Oxazoline 5-endo-dig Cyclization Product 5-Pyridinyl-Oxazole Oxazoline->Product Aromatization Elimination - TosOH Elimination->Product

Figure 1: Mechanism of the Van Leusen reaction showing the conversion of TosMIC and aldehyde to oxazole.

Validated Protocol

Target: 5-(Pyridine-3-yl)oxazole Scale: 1.0 mmol

  • Preparation: In a round-bottom flask, dissolve pyridine-3-carboxaldehyde (107 mg, 1.0 mmol) and TosMIC (195 mg, 1.0 mmol) in anhydrous MeOH (5 mL).

  • Cyclization: Add K₂CO₃ (138 mg, 1.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (65 °C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aldehyde.

  • Workup: Remove solvent in vacuo. Resuspend residue in water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic phase over Na₂SO₄ and concentrate. Purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

    • Self-Validation Check: Product should exhibit a characteristic oxazole C2-H singlet around δ 7.9-8.0 ppm in ¹H NMR.

Route 2: Oxidative Cyclization of Enamides

Best For: 2,5-disubstituted or 2,4,5-trisubstituted oxazoles; avoids unstable aldehyde intermediates.

Mechanistic Insight

This route involves the oxidative cyclization of enamides (generated from acylation of enamines or ketones). Hypervalent iodine reagents (e.g., PIDA) or Copper(II) salts facilitate the formation of a C-O bond.

Key Causality: The oxidant generates an electrophilic species (iodonium or radical cation) on the alkene. The amide oxygen acts as an internal nucleophile, attacking this activated position to close the ring. Subsequent oxidative aromatization yields the oxazole.

Mechanism Diagram

OxidativeCyclization Enamide N-Styryl-Picolinamide Activated Activated Intermediate (Iodonium/Radical) Enamide->Activated Oxidation Oxidant PIDA / Cu(II) Oxidant->Activated Cyclized Oxazoline Intermediate Activated->Cyclized Intramolecular Nucleophilic Attack Product 2-Pyridinyl-5-Aryl-Oxazole Cyclized->Product Elimination/-2H

Figure 2: Oxidative cyclization pathway using hypervalent iodine or Copper(II).

Validated Protocol (Metal-Free PIDA Method)

Target: 2-(Pyridine-2-yl)-5-phenyloxazole Scale: 0.5 mmol

  • Precursor Synthesis: Acylate α-aminoketone or condense acetophenone with picolinamide to form the enamide precursor.

  • Reaction: Dissolve the enamide (0.5 mmol) in anhydrous DCE (5 mL). Add Phenyliodine diacetate (PIDA) (193 mg, 0.6 mmol).

  • Conditions: Stir at reflux for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[3]

  • Purification: Silica gel chromatography.

    • Self-Validation Check: Absence of amide N-H stretch in IR; appearance of oxazole characteristic peaks.

Route 3: Transition Metal-Catalyzed C-H Activation

Best For: Late-stage functionalization; coupling pre-formed oxazoles with pyridines.

Mechanistic Insight

This method employs Pd or Cu catalysts to directly couple a pyridine (often as the N-oxide to activate the C2 position) with an oxazole.[4] Alternatively, direct C-H arylation of the oxazole C2 or C5 position can be achieved using pyridine halides.

Key Causality: The pyridine N-oxide directs the metal (Pd/Cu) to the ortho position, forming a metallacycle. This intermediate undergoes transmetallation or oxidative addition with the coupling partner (oxazole), followed by reductive elimination to form the C-C bond.

Mechanism Diagram

CHActivation PyNO Pyridine N-Oxide Coordination Coordination PyNO->Coordination Oxazole Oxazole Coupling Coupling/Reductive Elim Oxazole->Coupling Catalyst Pd(OAc)2 / Cu(OAc)2 Catalyst->Coordination Metallacycle Metallacycle Intermediate Coordination->Metallacycle C-H Activation Metallacycle->Coupling ProductNO Product N-Oxide Coupling->ProductNO FinalProduct 2-(Oxazol-5-yl)pyridine ProductNO->FinalProduct Deoxygenation (Optional)

Figure 3: Transition metal-catalyzed C-H activation strategy for coupling pyridine N-oxides and oxazoles.

Validated Protocol (Direct Arylation)

Target: 2-(Pyridine-2-yl)oxazole Scale: 0.5 mmol

  • Reagents: Combine oxazole (35 mg, 0.5 mmol), 2-bromopyridine (95 mg, 0.6 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2 equiv) in dioxane (3 mL).

  • Reaction: Heat in a sealed tube at 110 °C for 12 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

    • Self-Validation Check: Regioselectivity is critical; confirm C2 vs C5 arylation by NOESY NMR.

Comparative Analysis & Decision Matrix

Experimental Performance Metrics
MetricVan Leusen (Route 1)Oxidative Cyclization (Route 2)C-H Activation (Route 3)
Atom Economy Moderate (Loss of TosOH)High (Loss of H₂/AcOH)High (Direct Coupling)
Reaction Time 2–4 Hours2–12 Hours12–24 Hours
Regioselectivity Excellent (Strictly 5-substituted)Good (Depends on precursor)Variable (Ligand dependent)
Reagent Cost Low (TosMIC is cheap)Moderate (PIDA/Cu)High (Pd catalysts/Ligands)
Scalability High (kg scale possible)Moderate (Exotherm risks)Low (Catalyst cost)
Functional Group Tolerance High (Base stable groups)Moderate (Oxidant sensitive)Moderate (Metal poisons)
Decision Matrix: When to Use Which?
  • Choose Van Leusen IF: You need a 5-substituted oxazole specifically; your starting material is a pyridine aldehyde; you require a scalable, robust process.

  • Choose Oxidative Cyclization IF: You are building a complex 2,4,5-trisubstituted scaffold; you want to avoid transition metals (using PIDA); you have easy access to the amide/ketone precursors.

  • Choose C-H Activation IF: You are performing Late-Stage Functionalization (LSF) on an existing drug scaffold; you need to couple two complex heteroaromatic fragments directly.

References

  • Van Leusen Oxazole Synthesis

    • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry, 1977.[1] Link

    • Kulkarni, M. G., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules, 2020.[5][6] Link

  • Oxidative Cyclization

    • Zheng, Y., et al. "Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization."[7][8] Journal of Organic Chemistry, 2012.[7][8][9] Link

    • Bernini, R., et al. "Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles." Journal of Organic Chemistry, 2012.[7][8][9] Link

  • Transition Metal C-H Activation

    • Gandeepan, P., et al. "Transition Metal-Catalyzed C–H Activation for the Formation of C–C Bonds in Complex Molecules." Chemical Reviews, 2019. Link

    • Mishra, A., et al. "Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis." Beilstein Journal of Organic Chemistry, 2023. Link

  • Robinson-Gabriel / General Reviews

    • Turchi, I. J., et al. "Oxazoles." Chemical Reviews, 1975. Link

    • Li, J. J.[10] "Robinson-Gabriel Synthesis."[3][5][11][12] Name Reactions, Springer, 2009. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole
Reactant of Route 2
Reactant of Route 2
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.